AMG 837 calcium hydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C52H44CaF6O8 |
|---|---|
分子量 |
951.0 g/mol |
IUPAC名 |
calcium;bis((3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate);dihydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1 |
InChIキー |
QIPOYAYDMYWBJC-QJOPACOMSA-L |
製品の起源 |
United States |
Foundational & Exploratory
The Partial Agonism of AMG 837 Calcium Hydrate on GPR40/FFA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. AMG 837's partial agonism offers a nuanced approach to receptor modulation, potentially mitigating risks associated with full agonism while still achieving therapeutic efficacy. This document details the quantitative pharmacology, experimental methodologies, and signaling pathways associated with AMG 837's interaction with GPR40/FFA1.
Core Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo pharmacology of AMG 837.
Table 1: In Vitro Activity of AMG 837 on GPR40/FFA1
| Assay Type | Species/Cell Line | Parameter | Value (nM) | Notes | Reference(s) |
| Ca²⁺ Flux (Aequorin) | Human (CHO cells) | EC₅₀ | 13.5 ± 0.8 | --- | [1][2] |
| Mouse (CHO cells) | EC₅₀ | 22.6 ± 1.8 | --- | [1][2] | |
| Rat (CHO cells) | EC₅₀ | 31.7 ± 1.8 | --- | [1][2] | |
| Dog (CHO cells) | EC₅₀ | 71.3 ± 5.8 | --- | [1][2] | |
| Rhesus Monkey (CHO cells) | EC₅₀ | 30.6 ± 4.3 | --- | [1][2] | |
| Human (CHO cells) | EC₅₀ | 210 ± 12 | In the presence of 0.625% delipidated HSA. | [1][2] | |
| Human (CHO cells) | EC₅₀ | 2,140 ± 310 | In the presence of 100% human serum. | [1][2] | |
| Ca²⁺ Flux (Stable CHO cell line) | Human | EC₅₀ | 120 ± 10 | 29% Emax compared to full agonists. | [3] |
| [³⁵S]-GTPγS Binding | Human (A9 cells) | EC₅₀ | 1.5 ± 0.1 | --- | [4][5] |
| Inositol (B14025) Phosphate (IP) Accumulation | Human (A9 cells) | EC₅₀ | 7.8 ± 1.2 | --- | [4][5] |
| Mouse | EC₅₀ | 11.0 ± 0.05 | --- | [6] | |
| Insulin Secretion (Isolated Islets) | Mouse | EC₅₀ | 142 ± 20 | At 16.7 mM glucose. | [4][5] |
Table 2: Partial Agonist Activity of AMG 837 in Ca²⁺ Flux Assay
| GPR40 Plasmid Transfection Amount | Maximal Response of AMG 837 (% of DHA) | Reference(s) |
| 5.0 µg | 85% | [2] |
| 0.5 µg | 40% | [2] |
| 0.05 µg | 20% | [2] |
| 0.005 µg | 10% | [2] |
*DHA (Docosahexaenoic acid) is a naturally occurring full agonist of GPR40. The decreasing maximal response with lower receptor expression levels is characteristic of partial agonism.[2]
Table 3: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Administration | Dose (mg/kg) | Effect | Reference(s) |
| Normal Sprague-Dawley Rats | Oral gavage | 0.03, 0.1, 0.3 | Dose-dependent improvement in glucose tolerance and increased GSIS. Half-maximal dose for glucose lowering ~0.05 mg/kg. | [1] |
| Obese Zucker Fatty Rats | Oral gavage (21-day daily dosing) | 0.03, 0.1, 0.3 | Sustained improvement in glucose tolerance and increased GSIS. | [1] |
| HF/STZ Type 2 Diabetic Mice | Oral gavage | 100 | 19% improvement in post-challenge glucose AUC. | [6] |
Signaling Pathways and Mechanisms
Activation of GPR40 by agonists like AMG 837 primarily initiates signaling through the Gαq subunit of the heterotrimeric G-protein.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8][9] The subsequent rise in cytosolic Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4][5]
Caption: GPR40/FFA1 signaling pathway activated by AMG 837.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor activation.
Experimental Workflow
Caption: Workflow for the [³⁵S]-GTPγS binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).[4][5]
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Incubation: Membranes (e.g., 10-20 µg protein) are incubated in the assay buffer with varying concentrations of AMG 837, a fixed concentration of GDP (e.g., 10 µM), and [³⁵S]-GTPγS (e.g., 0.1-0.5 nM).
-
Reaction: The incubation is carried out for 30-60 minutes at 30°C.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a wash buffer. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated to calculate EC₅₀ values.
Inositol Monophosphate (IP-One) HTRF Assay
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃, following Gαq-coupled receptor activation.
Experimental Workflow
Caption: Workflow for the IP-One HTRF assay.
Methodology:
-
Cell Culture: A9_GPR40 cells are cultured and seeded into 384-well plates.[4][5]
-
Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to prevent IP1 degradation) and varying concentrations of AMG 837. Assays are typically performed in the presence of a low concentration of human serum albumin (HSA, e.g., 0.01% w/v) to minimize non-specific binding.[4][5]
-
Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
Detection: The HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) are added to the wells according to the manufacturer's protocol (e.g., Cisbio).[5][10]
-
Final Incubation: The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Measurement: The plate is read on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A standard curve is generated using known concentrations of IP1. The amount of IP1 produced by the cells is determined, and dose-response curves are plotted to calculate EC₅₀ values.
Aequorin Ca²⁺ Flux Assay
This assay utilizes the photoprotein aequorin, which emits light in the presence of Ca²⁺, to measure changes in intracellular calcium concentration upon receptor activation.
Experimental Workflow
Caption: Workflow for the Aequorin Ca²⁺ Flux Assay.
Methodology:
-
Cell Transfection: CHO cells are transiently co-transfected with an expression plasmid for the desired GPR40 ortholog and a plasmid encoding the aequorin photoprotein.[1][2] To investigate partial agonism, varying amounts of the GPR40 plasmid can be used.[2]
-
Cell Plating: Transfected cells are plated into 96- or 384-well microplates.
-
Coelenterazine Loading: Cells are incubated with the aequorin cofactor, coelenterazine-h (e.g., 5 µM), for 1-4 hours in the dark at 37°C. This step reconstitutes the active aequorin photoprotein.
-
Assay: The plate is placed in a luminometer equipped with injectors. Varying concentrations of AMG 837 are injected into the wells.
-
Measurement: Light emission is measured immediately upon compound addition and recorded over a period of time (e.g., 30-60 seconds).
-
Data Analysis: The luminescence signal is analyzed (e.g., peak intensity or area under the curve) and plotted against the concentration of AMG 837 to generate dose-response curves and determine EC₅₀ values.
Conclusion
AMG 837 calcium hydrate is a well-characterized partial agonist of GPR40/FFA1, demonstrating potent activity in a range of in vitro functional assays and efficacy in preclinical models of type 2 diabetes. Its partial agonism, which is dependent on receptor expression levels, suggests a mechanism that may provide a wider therapeutic window compared to full agonists. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and GPCR pharmacology. Further investigation into the long-term effects and clinical translation of GPR40 partial agonists like AMG 837 is warranted.
References
- 1. angioproteomie.com [angioproteomie.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. proteopedia.org [proteopedia.org]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
The Discovery and Synthesis of AMG 837 Calcium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed by Amgen, it emerged from a high-throughput screening campaign and subsequent lead optimization of a series of β-substituted phenylpropanoic acids.[2][3] As a GPR40 agonist, AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS), making it a therapeutic candidate for the treatment of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of AMG 837 calcium hydrate (B1144303).
Discovery and Lead Optimization
The discovery of AMG 837 was the result of a focused drug discovery program aimed at identifying small molecule agonists of GPR40.[2][3] The process began with a high-throughput screening (HTS) campaign that identified a lead series of β-substituted phenylpropanoic acids.[2][3] Through a process of lead optimization, the potency and pharmacokinetic properties of this initial series were improved, ultimately leading to the identification of AMG 837.[2][4][5] A key structural feature of AMG 837 is the introduction of an alkyne at the β-position relative to the carboxylic acid and a substituted biaryl group, which significantly increased its potency for GPR40.[2]
Below is a logical workflow representing the discovery process of AMG 837.
Synthesis of AMG 837 Calcium Hydrate
The chemical name for AMG 837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[2] The synthesis of AMG 837 involves a convergent approach, coupling two key fragments: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl.[4] While a detailed, step-by-step protocol for the synthesis of the calcium hydrate salt is not publicly available, the general strategy has been outlined.[4] The synthesis and characterization of AMG 837 were conducted by the Amgen Chemistry Research and Discovery Department.[2] The final compound was determined to be >98% pure by HPLC.[2]
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[2][6] GPR40 is primarily coupled to the Gαq class of G-proteins.[2] Upon binding of AMG 837, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key signaling event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2]
The signaling pathway is illustrated in the diagram below.
Preclinical Pharmacology: In Vitro Characterization
The activity of AMG 837 on the GPR40 receptor was assessed through a series of in vitro biochemical and cell-based assays.[2]
Quantitative In Vitro Data
| Assay Type | Cell Line | Parameter | AMG 837 Value | Reference |
| GTPγS Binding | A9_GPR40 | EC50 | 1.5 ± 0.1 nM | [2] |
| Inositol Phosphate (B84403) Accumulation | A9_GPR40 | EC50 | 7.8 ± 1.2 nM | [2] |
| Aequorin Ca2+ Flux | CHO cells | EC50 (0.01% HSA) | 12.0 ± 0.9 nM | [2] |
| Aequorin Ca2+ Flux | CHO cells | EC50 (100% human serum) | 2,140 ± 310 nM | [2] |
| Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [2] |
Experimental Protocols
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαq proteins upon receptor activation.[2]
-
Cell Membranes: Prepared from an A9 cell line stably expressing GPR40 (A9_GPR40).[2]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.[7]
-
Procedure:
-
Cell membranes were incubated with varying concentrations of AMG 837, 0.1 µM GDP, and 400 pM [³⁵S]GTPγS in a 96-well plate.[7]
-
The plate was incubated for 60 minutes at room temperature.[7]
-
20 µl of 3% NP-40 was added to each well, followed by a 30-minute incubation.[2]
-
The amount of bound [³⁵S]GTPγS was determined using a scintillation proximity assay.[2][3]
-
This assay quantifies the production of inositol phosphates, a downstream second messenger of Gαq activation.[2]
-
Cell Line: A9_GPR40 cells.[7]
-
Procedure:
This assay measures changes in intracellular calcium concentration using a Ca²⁺-sensitive bioluminescent reporter, aequorin.[2]
-
Cell Line: CHO cells co-transfected with GPR40 and aequorin expression plasmids.[2]
-
Procedure:
This assay evaluates the effect of AMG 837 on insulin secretion from primary pancreatic islets in a glucose-dependent manner.[2]
-
Islets: Isolated from mice.[7]
-
Procedure:
Preclinical Pharmacology: In Vivo Characterization
The anti-diabetic activity of AMG 837 was evaluated in vivo using glucose tolerance tests in normal Sprague-Dawley rats and obese Zucker fatty rats.[2]
Quantitative In Vivo Data (Zucker Fatty Rats, 21-day daily dosing)
| Dose of AMG 837 | Decrease in Glucose AUC (Day 1) | Decrease in Glucose AUC (Day 21) | Reference |
| 0.03 mg/kg | 17% | 7% | [2] |
| 0.1 mg/kg | 34% (p<0.001) | 15% (p<0.05) | [2] |
| 0.3 mg/kg | 39% (p<0.001) | 25% (p<0.001) | [2] |
Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Models: 8-week old male Zucker fatty (fa/fa) rats.[3]
-
Procedure:
-
Rats were administered a single daily oral dose of AMG 837 (0.03, 0.1, or 0.3 mg/kg) or vehicle for 21 days.[2]
-
On day 1 and day 21, thirty minutes after the final dose, an intraperitoneal glucose challenge was performed.[2]
-
Blood glucose and plasma insulin levels were measured at various time points after the glucose challenge.[2]
-
Conclusion
AMG 837 is a well-characterized, potent, and orally bioavailable partial agonist of GPR40 that effectively enhances glucose-stimulated insulin secretion and lowers blood glucose levels in preclinical models of type 2 diabetes.[1][2] Its discovery through a systematic lead optimization campaign highlights the potential of targeting GPR40 for the treatment of metabolic diseases. The data presented in this technical guide provide a comprehensive overview of the discovery and preclinical development of this compound, offering valuable insights for researchers and scientists in the field of drug development. Although AMG 837 did not progress to later stages of clinical development, the knowledge gained from its study has significantly contributed to the understanding of GPR40 pharmacology.[6]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
The Structure-Activity Relationship of AMG 837 Calcium Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG 837, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin (B600854) secretion. This document outlines the core quantitative data, detailed experimental protocols, and key signaling pathways associated with AMG 837's mechanism of action.
Core Quantitative Data
The potency and efficacy of AMG 837 have been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a basis for understanding its pharmacological profile.
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference(s) |
| AMG 837 | GTPγS Binding | Human GPR40 (A9 derived cell line) | EC50 | 1.5 ± 0.1 nM | [1] |
| AMG 837 | Inositol (B14025) Phosphate Accumulation | Human GPR40 (A9_GPR40 cell line) | EC50 | 7.8 ± 1.2 nM | [2] |
| AMG 837 | Aequorin Ca2+ Flux | Human GPR40 (CHO cells) | EC50 | 13.5 nM | [3] |
| AMG 837 | Aequorin Ca2+ Flux | Mouse GPR40 (CHO cells) | EC50 | 22.6 nM | [3] |
| AMG 837 | Aequorin Ca2+ Flux | Rat GPR40 (CHO cells) | EC50 | 31.7 nM | [3] |
| AMG 837 | Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [1][3] |
| AMG 837 calcium hydrate | [3H]AMG 837 Binding | Human FFA1 Receptor | pIC50 | 8.13 | [4] |
Structure-Activity Relationship Insights
AMG 837, with the chemical name (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, emerged from the optimization of a series of β-substituted phenylpropanoic acids.[2][5] Key structural features contributing to its high potency and favorable pharmacokinetic profile include:
-
β-alkyne substitution: The alkyne group at the β-position relative to the carboxylic acid was a critical modification that enhanced potency on GPR40 compared to the initial lead series.[2]
-
Substituted biaryl group: The remote substituted biaryl group is crucial for high-affinity binding to the receptor.[2]
-
Carboxylic acid headgroup: This acidic moiety is essential for interacting with the receptor, a common feature among GPR40 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Materials:
-
Membranes from cells overexpressing GPR40 (e.g., A9_GPR40)
-
[35S]GTPγS
-
AMG 837 or other test compounds
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of AMG 837 in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg protein per well)
-
GDP (final concentration ~10 µM)
-
AMG 837 or vehicle control
-
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by adding an excess of cold GTPγS or by adding SPA beads.
-
If using SPA beads, incubate for an additional 30-60 minutes to allow for bead settling.
-
Measure the radioactivity using a scintillation counter.
-
Data are analyzed by non-linear regression to determine EC50 values.
Inositol Phosphate Accumulation Assay
This functional assay quantifies the production of inositol phosphates (IPs), a downstream second messenger of Gαq-coupled receptor activation.
Materials:
-
Cells overexpressing GPR40 (e.g., A9_GPR40)
-
myo-[3H]inositol
-
AMG 837 or other test compounds
-
Assay medium (e.g., DMEM)
-
LiCl solution
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Ion-exchange chromatography columns or plates
Procedure:
-
Seed cells in 24- or 96-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with assay medium containing LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add serial dilutions of AMG 837 or vehicle control and incubate for 30-60 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Separate the [3H]inositol phosphates from free [3H]inositol using ion-exchange chromatography.
-
Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Calculate the fold increase over basal levels and determine EC50 values using non-linear regression.
Aequorin Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin, which emits light in the presence of Ca2+.
Materials:
-
CHO cells co-expressing GPR40 and apoaequorin
-
Coelenterazine (B1669285) h (aequorin substrate)
-
AMG 837 or other test compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well plates
Procedure:
-
Plate the GPR40-aequorin expressing cells in a 96- or 384-well plate and incubate overnight.
-
On the day of the assay, load the cells with coelenterazine h in assay buffer and incubate for 2-4 hours in the dark at room temperature.
-
Prepare serial dilutions of AMG 837 in the assay buffer.
-
Place the cell plate into a luminometer equipped with injectors.
-
Inject the AMG 837 dilutions into the wells and immediately measure the light emission over a period of 30-60 seconds.
-
The peak luminescence is proportional to the intracellular calcium concentration.
-
Analyze the dose-response data to determine EC50 values.
Signaling Pathways and Experimental Workflows
Visual diagrams of the GPR40 signaling pathway and a typical experimental workflow for agonist characterization are provided below.
Conclusion
AMG 837 is a potent and selective GPR40 agonist that has been extensively characterized in preclinical models. Its mechanism of action, involving the Gαq-PLC-IP3/DAG pathway to potentiate glucose-stimulated insulin secretion, makes it a valuable tool for studying GPR40 biology and a promising lead compound for the development of novel anti-diabetic therapies. The structure-activity relationships established during its discovery highlight the importance of specific chemical moieties for high-potency GPR40 agonism. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. proteopedia.org [proteopedia.org]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AMG 837 Calcium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of AMG 837 calcium hydrate, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). AMG 837 has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin (B600854) secretion.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Data
The in vitro activity of AMG 837 has been characterized through a variety of biochemical and cell-based assays. These studies have consistently demonstrated its high potency and partial agonism at the GPR40 receptor.[1][2][4][5]
Table 1: Potency (EC50) of AMG 837 in Functional Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Notes | Reference |
| GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1 | Measures G protein activation. | [1][5] |
| Inositol Phosphate Accumulation | A9_GPR40 cell line | Human | 7.8 ± 1.2 | Measures downstream signaling. | [1][5] |
| Calcium (Ca2+) Flux | CHO cells expressing GPR40 | Human | 13 | Measured using an aequorin reporter. | [6] |
| Calcium (Ca2+) Flux | Aequorin Assay (0.01% HSA) | Human | 12 ± 1 (from graph) | Potency is significantly reduced by serum albumin. | [1] |
| Calcium (Ca2+) Flux | Aequorin Assay (0.625% HSA) | Human | 210 ± 12 | 16-fold rightward shift in potency. | [1][2] |
| Calcium (Ca2+) Flux | Aequorin Assay (100% Human Serum) | Human | 2,140 ± 310 | ~180-fold rightward shift in potency. | [1][2] |
| Insulin Secretion | Isolated primary mouse islets | Mouse | 142 ± 20 | Glucose-dependent insulin secretion. | [1][2] |
| GPR40 Agonism | Not specified | Rat | 23 | [6] | |
| GPR40 Agonism | Not specified | Mouse | 13 | [6] |
Table 2: Binding Affinity and Selectivity of AMG 837
| Parameter | Value | Method | Notes | Reference |
| Binding Affinity (Kd) | ||||
| [³H]AMG 837 | 3.6 nM | Saturation binding in A9 cell membranes | Demonstrates high-affinity binding to the GPR40 receptor. | [7] |
| Selectivity | ||||
| GPR41, GPR43, GPR120 | > 10,000 nM (EC50) | Not specified | Highly selective over other free fatty acid receptors. | [6] |
| α2-adrenergic receptor | 3 µM (IC50) | External panel of 64 receptors | Weak inhibition observed. | [6] |
| Plasma Protein Binding | ||||
| Human Plasma | 98.7% bound | Incubation with human plasma | Extensive binding to plasma proteins, primarily albumin. | [1][2] |
AMG 837 is characterized as a partial agonist, meaning it does not elicit the maximal possible response from the GPR40 receptor, even at saturating concentrations.[1][2] When compared to the endogenous full agonist docosahexaenoic acid (DHA), AMG 837's maximal activity was observed to be approximately 85% of that of DHA in aequorin assays under high receptor expression conditions.[1][6] In plasmid titration experiments with decreasing receptor expression, the partial agonism of AMG 837 becomes more pronounced, with its maximal response being 40%, 20%, and 10% of DHA's effect.[1][2]
Signaling Pathway of AMG 837 at the GPR40 Receptor
AMG 837 activates the GPR40 receptor, which is coupled to the Gαq class of G proteins.[1][5] This initiates a downstream signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
[35S]-GTPγS Binding Assay
This biochemical assay measures the activation of G proteins by the GPR40 receptor upon agonist binding.
-
Membrane Preparation : Cell membranes are prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).[1][5]
-
Reaction Mixture : Membranes are incubated with varying concentrations of AMG 837 in the presence of [35S]-GTPγS.
-
Antibody Capture : The Gαq protein is captured using a specific antibody.[1][2]
-
Scintillation Counting : The amount of bound [35S]-GTPγS is quantified using a scintillation counter to determine the extent of G protein activation.
-
Data Analysis : EC50 values are calculated from the dose-response curves.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. molnova.com [molnova.com]
- 7. biorxiv.org [biorxiv.org]
AMG 837: A GPR40/FFA1 Agonist for Glucose-Dependent Insulin Secretion
A Technical Guide for Researchers and Drug Development Professionals
Introduction: AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] It has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] This technical guide provides a comprehensive overview of the preclinical data on AMG 837, focusing on its mechanism of action, quantitative effects on insulin secretion, and the experimental protocols used in its evaluation. It is important to note that while the user's query mentioned the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, the available scientific literature robustly demonstrates that AMG 837's effects on glucose-dependent insulin secretion are mediated through the GPR40/FFA1 pathway, not the GIP receptor.[2][5]
Mechanism of Action: GPR40/FFA1 Agonism
GPR40 is predominantly expressed in the β-cells of the pancreatic islets.[2] Its activation by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to the potentiation of insulin secretion only in the presence of elevated glucose levels.[6][7] This glucose-dependent mechanism offers a potential advantage over other secretagogues, such as sulfonylureas, which can stimulate insulin release irrespective of blood glucose concentrations, thereby increasing the risk of hypoglycemia.[2]
The signaling cascade initiated by AMG 837 binding to GPR40 involves the Gαq subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ is a key signal for the exocytosis of insulin-containing granules.[8]
Below is a diagram illustrating the GPR40 signaling pathway leading to insulin secretion.
Caption: GPR40 signaling pathway activated by AMG 837.
Quantitative Data on AMG 837 Activity
The following tables summarize the in vitro and in vivo potency and efficacy of AMG 837 from preclinical studies.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Calcium Flux (Aequorin) | CHO cells expressing human GPR40 | EC50 | 13.5 nM | [9] |
| Calcium Flux (Aequorin) | Mouse GPR40 | EC50 | 22.6 ± 1.8 nM | [2] |
| Calcium Flux (Aequorin) | Rat GPR40 | EC50 | 31.7 ± 1.8 nM | [2] |
| Calcium Flux (Aequorin) | Dog GPR40 | EC50 | 71.3 ± 5.8 nM | [2] |
| Calcium Flux (Aequorin) | Rhesus Monkey GPR40 | EC50 | 30.6 ± 4.3 nM | [2] |
| Inositol Phosphate Accumulation | A9_GPR40 cell line | EC50 | 7.8 ± 1.2 nM | [2] |
| GTPγS Binding | Cell lines overexpressing GPR40/FFA1 | EC50 | ~10 nM | [5] |
| Insulin Secretion | Isolated primary mouse islets (at 16.7 mM glucose) | EC50 | 142 ± 20 nM | [2][9] |
| Specific [3H]AMG 837 Binding | Human FFA1 receptor | pIC50 | 8.13 | [10] |
Table 2: In Vivo Effects of AMG 837 in Rodent Models
| Animal Model | Dosing | Effect | Magnitude of Effect | Reference |
| Normal Sprague-Dawley Rats | Acute administration | Lowered glucose excursions during glucose tolerance test | Data not quantified | [1] |
| Normal Sprague-Dawley Rats | Acute administration | Increased glucose-stimulated insulin secretion | Data not quantified | [1] |
| Obese Zucker Fatty Rats | Acute administration | Lowered glucose excursions during glucose tolerance test | Data not quantified | [1][4] |
| Obese Zucker Fatty Rats | Acute administration | Increased glucose-stimulated insulin secretion | Data not quantified | [1][4] |
| Obese Zucker Fatty Rats | Daily dosing for 21 days | Lowered glucose levels following glucose challenge | Glucose AUC decreased by 7%, 15% (p<0.05), and 25% (p<0.001) at 0.03, 0.1, and 0.3 mg/kg, respectively | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GPR40/FFA1 Functional Assays (Calcium Flux, Inositol Phosphate Accumulation, GTPγS Binding)
A general workflow for these in vitro functional assays is depicted below.
Caption: General workflow for in vitro functional assays.
1. Calcium Flux (Aequorin) Assay:
-
Cell Line: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[5]
-
Procedure: Transfected cells were incubated with coelenterazine (B1669285) to reconstitute the aequorin. The cells were then exposed to varying concentrations of AMG 837. The resulting luminescence, indicative of intracellular calcium release, was measured.[5]
-
Data Analysis: Dose-response curves were generated to determine the EC50 values.[5]
2. Inositol Phosphate (IP) Accumulation Assay:
-
Cell Line: A9 cells stably expressing GPR40 (A9_GPR40) were used.[2]
-
Procedure: Cells were labeled with [3H]myo-inositol. After labeling, the cells were treated with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase). The accumulation of [3H]inositol phosphates was then quantified.[2]
-
Data Analysis: The amount of accumulated IP was plotted against the concentration of AMG 837 to calculate the EC50.[2]
3. GTPγS Binding Assay:
-
Preparation: Membranes from cells overexpressing GPR40/FFA1 were prepared.
-
Procedure: The membranes were incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]GTPγS. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein upon receptor activation was measured by scintillation counting.[5]
-
Data Analysis: The specific binding of [35S]GTPγS was plotted against the agonist concentration to determine the EC50.[5]
Insulin Secretion Assay from Isolated Islets
1. Islet Isolation:
-
Pancreatic islets were isolated from mice (e.g., C57BL/6 or GPR40 knockout mice) by collagenase digestion of the pancreas followed by purification.[2][5]
2. Insulin Secretion Assay:
-
Procedure: Isolated islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration. Subsequently, the islets were incubated with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). To assess glucose dependency, islets were incubated with a fixed concentration of AMG 837 across a range of glucose concentrations.[5]
-
Measurement: The amount of insulin secreted into the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2]
-
Data Analysis: The insulin secretion data was used to generate dose-response curves to determine the EC50 of AMG 837 and to confirm the glucose-dependent nature of its action.[5]
In Vivo Glucose Tolerance Tests
1. Animal Models:
2. Procedure:
-
Acute Dosing: Animals were fasted overnight. AMG 837 or vehicle was administered orally. After a specified time (e.g., 30 minutes), a glucose bolus was administered either orally (oral glucose tolerance test, OGTT) or intraperitoneally (intraperitoneal glucose tolerance test, IPGTT). Blood samples were collected at various time points to measure plasma glucose and insulin levels.[2]
-
Chronic Dosing: In the case of the 21-day study in Zucker fatty rats, AMG 837 was administered daily. An IPGTT was performed after the final dose on day 21.[2]
3. Data Analysis:
-
The area under the curve (AUC) for glucose was calculated to assess the effect of AMG 837 on glucose tolerance. Insulin levels were analyzed to confirm the mechanism of action.[2]
Conclusion
The preclinical data for AMG 837 strongly support its role as a potent GPR40/FFA1 agonist that enhances glucose-dependent insulin secretion.[1] Its mechanism of action, centered on the Gαq-PLC-IP3-Ca2+ signaling pathway in pancreatic β-cells, has been well-characterized through a variety of in vitro assays.[2][8] In vivo studies in rodent models of normal and diabetic physiology have demonstrated its efficacy in improving glucose tolerance.[1][4] While AMG 837 did enter clinical trials, further development was discontinued.[7][8] Nevertheless, the study of AMG 837 has provided valuable insights into the therapeutic potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.[11]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. medkoo.com [medkoo.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
The Cellular Choreography of AMG 837: A Technical Guide to its GPR40-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a subject of significant interest in the development of therapeutics for type 2 diabetes mellitus.[1][2][3][4] Its mechanism of action revolves around the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3][5] This technical guide provides an in-depth exploration of the cellular pathways activated by AMG 837 calcium hydrate (B1144303), supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Mechanism of Action: Activation of the GPR40-Gαq Pathway
AMG 837 exerts its effects by binding to and activating GPR40, a receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in incretin-producing enteroendocrine cells of the intestine.[6] GPR40 is coupled to the Gαq class of G-proteins.[5][7] The activation of this pathway is central to the mechanism of AMG 837.
Signaling Cascade in Pancreatic β-Cells
Upon binding of AMG 837, GPR40 undergoes a conformational change, leading to the activation of the Gαq subunit. This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][8]
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4] This leads to a measurable increase in intracellular calcium concentration, a key event in insulin secretion.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which contributes to the potentiation of insulin secretion.[8]
This signaling cascade ultimately augments the effects of elevated glucose levels, leading to enhanced insulin exocytosis from the pancreatic β-cells. It is crucial to note that the action of AMG 837 is glucose-dependent; it does not stimulate insulin secretion at low glucose concentrations, thereby reducing the risk of hypoglycemia.[5]
Quantitative Analysis of AMG 837 Activity
The potency and efficacy of AMG 837 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| GTPγS Binding | A9 cells expressing human GPR40 | EC50 | 1.5 ± 0.1 nM | [5] |
| Inositol Phosphate Accumulation | Cell lines overexpressing GPR40 | EC50 | - | [5][9][10] |
| Calcium (Ca2+) Flux | CHO cells expressing GPR40 | EC50 | 0.12 ± 0.01 µM | [6] |
| Calcium (Ca2+) Flux | CHO cells expressing human GPR40 | EC50 | 13.5 nM | [11] |
| Insulin Secretion | Isolated primary mouse islets | EC50 | 142 ± 20 nM | [5] |
Note: Some values were not explicitly provided in the cited sources.
Partial Agonism and its Implications
AMG 837 is classified as a partial agonist of GPR40.[2][3][6] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to endogenous ligands like long-chain fatty acids or synthetic full agonists (e.g., AM-1638).[6]
The partial agonism of AMG 837 is particularly evident in its differential effects on pancreatic β-cells versus enteroendocrine cells. While it effectively stimulates insulin secretion from β-cells, it does not substantially increase the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal enteroendocrine cells.[6] In contrast, GPR40 full agonists can engage both the insulinogenic (pancreatic) and incretinogenic (intestinal) axes.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the cellular effects of AMG 837.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).[5]
-
Assay Buffer: Membranes are resuspended in a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Incubation: Membranes are incubated with varying concentrations of AMG 837, GDP, and [35S]-GTPγS.
-
Separation: The reaction is terminated, and bound [35S]-GTPγS is separated from unbound.
-
Detection: The amount of bound [35S]-GTPγS is quantified using scintillation counting.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.
-
Cell Culture: Cells expressing GPR40 are plated and cultured.
-
Labeling: Cells are labeled with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Stimulation: Cells are washed and then stimulated with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
Calcium (Ca2+) Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Loading: GPR40-expressing cells (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent photoprotein like aequorin.[6][9][10]
-
Baseline Measurement: A baseline fluorescence or luminescence reading is taken.
-
Compound Addition: AMG 837 at various concentrations is added to the cells.
-
Signal Detection: The change in fluorescence or luminescence, corresponding to the increase in intracellular calcium, is measured over time using a plate reader.
Isolated Islet Insulin Secretion Assay
This assay directly measures the effect of AMG 837 on insulin secretion from primary pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice through collagenase digestion of the pancreas followed by density gradient centrifugation.[5]
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer.
-
Stimulation: Islets are then incubated with a high-glucose solution (e.g., 16.7 mM) in the presence of varying concentrations of AMG 837.[5][6]
-
Sample Collection: The supernatant is collected after the incubation period.
-
Insulin Quantification: The amount of secreted insulin in the supernatant is measured using an ELISA or radioimmunoassay.
Conclusion
AMG 837 calcium hydrate activates GPR40, primarily in pancreatic β-cells, to potentiate glucose-stimulated insulin secretion through the Gαq-PLC-IP3/DAG signaling pathway. Its characterization as a partial agonist explains its focused action on the pancreas with minimal impact on incretin secretion. The quantitative data from a suite of in vitro assays consistently demonstrate its potency at the molecular and cellular levels. This comprehensive understanding of the cellular pathways activated by AMG 837 is fundamental for the rational design and development of next-generation GPR40-targeted therapies for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide on the Binding and Functional Profile of AMG 837 at the FFA1 Receptor
This technical guide provides a comprehensive overview of the binding affinity and functional pharmacology of AMG 837 calcium hydrate, a synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] It is activated by medium- and long-chain free fatty acids (FFAs), playing a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] This makes FFA1 a significant therapeutic target for the treatment of type 2 diabetes. AMG 837 is a potent, orally bioavailable synthetic agonist developed for this receptor.[5][6] This guide details its interaction with the FFA1 receptor, presenting key quantitative data, experimental methodologies, and signaling pathway illustrations.
Data Presentation: Binding and Functional Activity
The pharmacological properties of AMG 837 have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the FFA1 receptor.
Table 1: AMG 837 Binding Affinity for FFA1 Receptor
| Parameter | Value | Cell System | Radioligand | Source |
| Kd | 3.6 nM | A9 cell membranes expressing FFA1 | [³H]AMG 837 | [7] |
| pIC50 | 8.13 | Human FFA1 receptor | [³H]AMG 837 | [8] |
Table 2: AMG 837 Functional Potency in FFA1 Receptor Assays
| Assay | Parameter | Value (EC50) | Conditions / Cell Line | Source |
| Inositol (B14025) Phosphate Accumulation | EC50 | 7.8 ± 1.2 nM | A9_GPR40 cell line, 0.01% HSA | [5][9] |
| GTPγS Binding | - | Consistent with IP accumulation potency | Cell lines overexpressing GPR40 | [5][10] |
| Aequorin Ca2+ Flux | EC50 | Not specified, but potent | CHO cells, 0.01% HSA | [5][9] |
| Aequorin Ca2+ Flux | EC50 | 210 ± 12 nM | CHO cells, 0.625% delipidated HSA | [9] |
| Aequorin Ca2+ Flux | EC50 | 2,140 ± 310 nM | CHO cells, 100% Human Serum | [5][9] |
Note: AMG 837 is characterized as a partial agonist in functional assays when compared to endogenous full agonists like docosahexaenoic acid (DHA).[5][7] The significant right-shift in potency in the presence of human serum albumin (HSA) and human serum indicates extensive plasma protein binding (98.7%).[5][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assays
This protocol is based on studies characterizing the binding of [³H]AMG 837 to the FFA1 receptor.[7]
-
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand ([³H]AMG 837) to the FFA1 receptor and the inhibitory constant (Ki) of unlabeled competitors.
-
Materials:
-
Cell membranes prepared from A9 cells stably expressing the human FFA1 receptor.
-
[³H]AMG 837 (radioligand).
-
Unlabeled AMG 837 or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filter plates (e.g., MultiScreenHTS).[11]
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Saturation Binding:
-
A constant amount of A9-FFA1 cell membrane preparation is incubated with increasing concentrations of [³H]AMG 837.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled AMG 837.
-
-
Competitive Binding:
-
A constant amount of A9-FFA1 membranes and a fixed concentration of [³H]AMG 837 are incubated with increasing concentrations of the unlabeled competitor compound.
-
-
Incubation: Incubate all samples for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through the glass fiber filter plates, which retain the receptor-bound radioligand. Unbound ligand is washed away using ice-cold wash buffer.[11]
-
Detection: After drying the filters, a scintillation cocktail is added, and the radioactivity is quantified using a microplate scintillation counter.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax. Competition binding data are used to calculate the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.
-
2. Functional Assays
The activity of AMG 837 was primarily assessed through assays measuring second messengers downstream of Gq activation.[5][9]
-
A. Inositol Phosphate (IP) Accumulation Assay:
-
Principle: FFA1 is a Gq-coupled receptor; its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay quantifies the accumulation of IP metabolites.
-
Procedure:
-
A9_GPR40 cells are seeded in multi-well plates and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Cells are washed and then incubated with assay buffer containing LiCl (to inhibit inositol monophosphatases and allow IP accumulation).
-
Cells are stimulated with varying concentrations of AMG 837 for a set time.
-
The reaction is stopped, and the cells are lysed.
-
Total inositol phosphates are isolated using anion-exchange chromatography and quantified by scintillation counting.
-
Dose-response curves are generated to determine the EC50.
-
-
-
B. Intracellular Calcium (Ca²⁺) Flux Assay (Aequorin):
-
Principle: The increase in IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ is measured using a Ca²⁺-sensitive bioluminescent reporter, aequorin.
-
Procedure:
-
CHO cells are co-transfected with plasmids expressing the GPR40/FFA1 receptor and aequorin.
-
Transfected cells are harvested and incubated with the aequorin cofactor, coelenterazine.
-
Cells are then stimulated with different concentrations of AMG 837.
-
The resulting Ca²⁺-dependent aequorin luminescence is measured in real-time using a luminometer.
-
The peak luminescence response is plotted against the agonist concentration to determine the EC50.[5]
-
-
-
C. [³⁵S]-GTPγS Binding Assay:
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to activated G proteins.
-
Procedure:
-
Membranes from cells expressing FFA1 are incubated with the agonist (AMG 837), GDP, and [³⁵S]-GTPγS.
-
Upon activation, the Gαq subunit binds [³⁵S]-GTPγS.
-
The reaction is stopped, and Gαq-bound [³⁵S]-GTPγS is captured, often using specific antibodies for the Gαq subunit.[10]
-
The amount of bound radioactivity is determined by scintillation counting.
-
-
Mandatory Visualizations
FFA1 Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the FFA1 receptor involves the Gq protein pathway.
Caption: FFA1 receptor activation by AMG 837 stimulates the Gq-PLC-Ca²⁺ pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram illustrates the logical flow of a competitive binding experiment to determine a compound's affinity for a receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. merckmillipore.com [merckmillipore.com]
Preclinical Profile of AMG 837 Calcium Hydrate in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed as a potential treatment for type 2 diabetes, its mechanism of action centers on the glucose-dependent enhancement of insulin (B600854) secretion from pancreatic β-cells.[3][4] Extensive preclinical evaluation in rodent models has characterized its pharmacological activity, efficacy, and pharmacokinetic profile. This technical guide synthesizes the available preclinical data from rodent studies to provide a comprehensive resource for researchers in the field of metabolic drug discovery. While demonstrating efficacy in improving glucose homeostasis, the broader clinical development of GPR40 agonists has been challenged by toxicity concerns observed with other compounds in this class.[3][5] This document will focus on the foundational rodent studies that defined the preclinical properties of AMG 837.
Mechanism of Action
AMG 837 functions as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][4] The activation of GPR40 by AMG 837 is coupled to the Gαq signaling pathway.[3] This engagement leads to the activation of phospholipase C (PLC), initiating a cascade that results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium levels and activation of protein kinase C (PKC) are key events that potentiate glucose-stimulated insulin secretion (GSIS).[6] A critical feature of this mechanism is its glucose dependency; AMG 837 enhances insulin secretion only in the presence of elevated glucose concentrations, which is believed to reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2]
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to AMG 837 Calcium Hydrate in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[4] This technical guide provides a comprehensive overview of the preclinical research on AMG 837, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented is intended to support further research and development in the field of GPR40 agonists for the treatment of type 2 diabetes. The calcium hydrate form of AMG 837 is a stable salt form of the active compound used in these studies.[5][6][7]
Mechanism of Action and Signaling Pathway
AMG 837 exerts its effects by binding to and activating GPR40, which is predominantly coupled to the Gαq class of G-proteins.[3] This activation initiates a signaling cascade that results in the potentiation of insulin secretion in the presence of elevated glucose levels.
GPR40 Signaling Pathway
The activation of GPR40 by AMG 837 in pancreatic β-cells leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules.
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical studies of AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Species | EC50 (nM) | Emax (% of DHA) | Reference |
| GTPγS Binding | A9 cells expressing GPR40 | Human | 1.5 ± 0.1 | Not Reported | [3] |
| Inositol Phosphate Accumulation | CHO cells expressing GPR40 | Mouse | 11.0 ± 0.05 | Not Reported | [8] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | 13.5 | 85% | [5] |
| Mouse | 22.6 ± 1.8 | Not Reported | [3] | ||
| Rat | 31.7 ± 1.8 | Not Reported | [3] | ||
| Glucose-Stimulated Insulin Secretion | Isolated Pancreatic Islets | Mouse | 142 ± 20 | Not Reported | [3] |
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Parameter | Result | Reference |
| Normal Sprague-Dawley Rats | Single oral gavage | Glucose AUC Improvement (IPGTT) | 3.9% (0.03 mg/kg), 14.5% (0.1 mg/kg), 18.8% (0.3 mg/kg) | [3] |
| Zucker Fatty Rats | 21-day daily oral gavage | Glucose AUC Improvement (IPGTT, Day 21) | 17% (0.03 mg/kg), 34% (0.1 mg/kg), 39% (0.3 mg/kg) | [3] |
Table 3: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Value | Reference |
| Dose | 0.5 mg/kg (oral) | [3] |
| Oral Bioavailability (%F) | 84% | [3] |
| Cmax (µM) | 1.4 | [3] |
| Plasma Protein Binding (Human) | 98.7% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AMG 837 are provided below.
In Vitro Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Cell Membrane Preparation: A9 cells stably overexpressing human GPR40 are harvested and homogenized in a buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Procedure:
-
Cell membranes are incubated with varying concentrations of AMG 837 in an assay buffer containing GDP.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The reaction is incubated, typically at 30°C.
-
The reaction is terminated by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of AMG 837 to determine the EC50 value.
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.
-
Cell Culture and Labeling: CHO cells expressing GPR40 are cultured and labeled overnight with myo-[3H]inositol, which is incorporated into the cell membranes as phosphoinositides.
-
Assay Procedure:
-
Labeled cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are stimulated with various concentrations of AMG 837.
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The cell lysate is neutralized, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is determined by scintillation counting.
-
-
Data Analysis: The radioactivity corresponding to inositol phosphates is plotted against the AMG 837 concentration to calculate the EC50.
This assay measures changes in intracellular calcium concentration using the photoprotein aequorin.
-
Cell Transfection and Loading: CHO cells are co-transfected with plasmids encoding for GPR40 and aequorin. Prior to the assay, cells are incubated with coelenterazine, the luciferin (B1168401) substrate for aequorin.
-
Assay Procedure:
-
The coelenterazine-loaded cells are placed in a luminometer.
-
Varying concentrations of AMG 837 are injected into the cell plate.
-
The light emission resulting from the interaction of Ca2+ with aequorin is measured over time.
-
-
Data Analysis: The peak light response is plotted against the AMG 837 concentration to determine the EC50 value.
This ex vivo assay directly measures the effect of AMG 837 on insulin secretion from primary pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Assay Procedure:
-
Isolated islets are pre-incubated in a buffer with a low glucose concentration.
-
The islets are then incubated with different concentrations of AMG 837 in the presence of a high glucose concentration (e.g., 16.7 mM).
-
The supernatant is collected, and the insulin concentration is measured using an ELISA or radioimmunoassay.
-
-
Data Analysis: The amount of secreted insulin is plotted against the AMG 837 concentration to determine the EC50.
In Vivo Studies
This in vivo test assesses the effect of AMG 837 on glucose disposal.
-
Animal Model: Male Sprague-Dawley or Zucker fatty rats are used. The animals are fasted prior to the experiment.
-
Procedure:
-
A baseline blood sample is collected.
-
AMG 837 or vehicle is administered by oral gavage.
-
After a set time (e.g., 30 minutes), a glucose solution is administered via intraperitoneal injection.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured immediately, and plasma is collected for insulin analysis.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between the AMG 837-treated and vehicle-treated groups. Plasma insulin levels are also analyzed to confirm the mechanism of action.
Conclusion
The preclinical data for AMG 837 calcium hydrate strongly support its role as a potent and selective GPR40 partial agonist that enhances glucose-stimulated insulin secretion.[1][3] The in vitro and in vivo studies demonstrate its potential as a therapeutic agent for type 2 diabetes by improving glycemic control.[3] While AMG 837 did not lower glucose levels in phase 1 clinical trials in healthy volunteers, the preclinical findings have been instrumental in validating GPR40 as a drug target and have paved the way for the development of other GPR40 agonists.[8] The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. molnova.com [molnova.com]
- 6. medkoo.com [medkoo.com]
- 7. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Chemical Properties of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical Properties
AMG 837 calcium hydrate is the calcium salt of the active pharmaceutical ingredient AMG 837. The presence of water molecules in its crystal structure classifies it as a hydrate.
Structure and Identification
The chemical structure of the active moiety, AMG 837, is (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid[1]. The calcium hydrate form has the following identifiers:
| Property | Value |
| Chemical Formula | C₅₂H₄₂CaF₆O₇[2][3] |
| Molecular Weight | 932.97 g/mol [3] |
| CAS Number | 1259389-38-2[2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties, such as melting point and pKa, are not publicly available.
| Property | Value/Observation |
| Appearance | White to off-white solid powder |
| Solubility | - Soluble in DMSO (≥ 42 mg/mL)[4] - Insoluble in water[2] |
| Melting Point | Not publicly available. |
| pKa | Not publicly available. |
| Polar Surface Area (of AMG 837) | 46 Ų[1] |
| Stability | Stable for ≥ 2 years when stored at -20°C[5]. Shipped under ambient temperature as a non-hazardous chemical[2][3]. |
Mechanism of Action and Signaling Pathway
AMG 837 is a partial agonist of the GPR40 receptor, which is predominantly expressed on pancreatic β-cells[1][6]. Its mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS)[1][6].
Upon binding to GPR40, AMG 837 activates the Gαq signaling pathway[6][7]. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels[1].
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 3. medkoo.com [medkoo.com]
- 4. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. molnova.com [molnova.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Methodological & Application
Application Notes: In Vitro Characterization of AMG 837 Using a Calcium Flux Assay
Introduction
AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[4][5] Its activation by agonists like AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it a therapeutic target for type 2 diabetes.[3][4][6] The primary signaling pathway for GPR40 involves the Gαq protein, which activates phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) concentration.[3][4] Therefore, an in vitro calcium flux assay is a fundamental method for characterizing the potency and efficacy of GPR40 agonists like AMG 837.
These application notes provide a comprehensive overview of the in vitro pharmacology of AMG 837 and a detailed protocol for conducting a calcium flux assay to measure its activity.
Mechanism of Action: GPR40 Signaling
AMG 837 binds to the GPR40 receptor, initiating a cascade of intracellular events. This signaling is Gαq-protein dependent. The binding event stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular Ca²⁺ is a key signal that, particularly in pancreatic β-cells, contributes to the potentiation of glucose-dependent insulin secretion.[3][4]
Quantitative Data Summary
The potency of AMG 837 has been determined through various in vitro assays. The half-maximal effective concentration (EC₅₀) values are summarized below. It is noteworthy that the potency can be significantly affected by the presence of serum proteins due to high plasma protein binding.[1][4]
| Assay Type | Cell Line / System | EC₅₀ (nM) | Notes | Reference |
| Calcium (Ca²⁺) Flux | CHO cells (human GPR40, transient) | 13.5 ± 0.8 | Aequorin-based bioluminescent assay. | [1][4] |
| Calcium (Ca²⁺) Flux | CHO cells (human GPR40, stable) | 120 ± 10 | --- | [5] |
| Inositol Phosphate (IP) Accumulation | A9_GPR40 cell line | 7.8 ± 1.2 | --- | [1][4] |
| [³⁵S]-GTPγS Binding | A9_GPR40 cell membranes | 1.5 ± 0.1 | --- | [4][7] |
| Glucose-Stimulated Insulin Secretion | Isolated primary mouse islets | 142 ± 20 | --- | [4] |
| Calcium (Ca²⁺) Flux with Serum | CHO cells (human GPR40, transient) | 2,140 ± 310 | Assayed in the presence of 100% human serum. | [1][4] |
AMG 837 acts as a partial agonist, exhibiting a maximal activity that is 85% of that achieved by the endogenous ligand docosahexaenoic acid (DHA) in an aequorin-based calcium flux assay.[1][4]
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol describes a general method for measuring AMG 837-induced intracellular calcium mobilization in a cell line expressing GPR40, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. The procedure is designed for a 96-well plate format and can be adapted for other formats (e.g., 384-well).
Materials and Reagents
-
Cells: CHO or HEK293 cells stably or transiently expressing human GPR40.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, F-12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Plates: 96-well, black-walled, clear-bottom microplates.[8]
-
Coating Agent (optional): Poly-D-lysine for promoting cell adherence.[8]
-
Calcium Assay Kit: A commercial no-wash fluorescent calcium flux assay kit (e.g., BD™ Calcium Assay Kit, Fluo-4 Direct™ Calcium Assay Kit).[9] These kits contain a calcium-sensitive dye (e.g., Fluo-4 AM) and often a signal enhancer or probenecid (B1678239) solution to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
AMG 837 Stock Solution: 10 mM stock in 100% DMSO.
-
Positive Control: Ionomycin or another calcium ionophore (e.g., 1 mg/mL stock in DMSO).[10]
-
Negative Control: Assay buffer with the same final concentration of DMSO used for the test compound.
-
Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3) capable of excitation/emission around 494/516 nm for Fluo-4.[8]
Experimental Workflow
Procedure
-
Cell Seeding: a. The day before the assay, seed the GPR40-expressing cells into a 96-well, black-walled, clear-bottom plate at a density of 50,000–80,000 cells per well in 100 µL of culture medium.[8][9] b. Incubate the plate for 16–24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and the formation of a near-confluent monolayer.[9]
-
Preparation of Dye Loading Solution: a. On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves reconstituting a lyophilized dye in DMSO and then diluting it in assay buffer, often containing a signal enhancer or probenecid.[9]
-
Dye Loading: a. Aspirate the culture medium from the cell plate. b. Add 100 µL of the prepared dye loading solution to each well.[8] c. Incubate the plate for 1 hour at 37°C, protected from light.[8] d. Following incubation, allow the plate to equilibrate to room temperature for at least 20 minutes before reading.[9]
-
Compound Preparation: a. During the dye-loading incubation, prepare serial dilutions of AMG 837 from the 10 mM DMSO stock. b. Perform an initial dilution in DMSO, followed by a final dilution in assay buffer to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells (including controls) is consistent and low (e.g., ≤ 0.1%). c. Prepare solutions for the positive control (e.g., Ionomycin) and negative vehicle control (assay buffer with DMSO).
-
Measurement of Calcium Flux: a. Set up the fluorescence plate reader to measure kinetic fluorescence (excitation ~494 nm, emission ~516 nm for Fluo-4). b. Program the instrument to first read a baseline fluorescence for 15-20 seconds. c. The instrument's liquid handler should then add a specific volume (e.g., 20-50 µL) of the AMG 837 dilutions, positive control, or negative control to the respective wells. d. Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent signal decay.
-
Data Analysis: a. The response is typically quantified as the change in fluorescence (ΔF) from the baseline (F_baseline) to the peak (F_max), or as the area under the curve. b. Normalize the data by subtracting the average response of the negative control wells. The response can be expressed as a percentage of the maximal response observed with the positive control (Ionomycin). c. Plot the normalized response against the logarithm of the AMG 837 concentration. d. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC₅₀ value.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. Calcium Assay Kit [bdbiosciences.com]
- 10. bu.edu [bu.edu]
Application Notes and Protocols: GTPγS Binding Assay with AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4][5] GPR40 is a promising therapeutic target for type 2 diabetes, as its activation on pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion.[3][6] The GTPγS binding assay is a functional biochemical assay used to study the activation of G-protein coupled receptors (GPCRs) by their ligands.[7][8][9] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a heterotrimeric G-protein upon receptor activation by an agonist.[7][9][10] This assay is instrumental in determining the potency (EC₅₀) and efficacy (Emax) of a ligand and can differentiate between agonists, antagonists, and inverse agonists.[7] This document provides a detailed protocol for a GTPγS binding assay to characterize the interaction of AMG 837 calcium hydrate (B1144303) with the GPR40 receptor.
Mechanism of Action of AMG 837
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][3][11] GPR40 is primarily coupled to the Gαq class of G-proteins.[3][6][12] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq subunit from the Gβγ dimer, initiating downstream signaling cascades, such as the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) phosphates and an increase in intracellular calcium levels.[3][6] The GTPγS binding assay directly measures the initial step of G-protein activation.
Quantitative Data Summary
The following table summarizes the quantitative data for AMG 837 calcium hydrate from various in vitro assays, including the GTPγS binding assay.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC₅₀ | 1.5 ± 0.1 nM | A9 cell line stably overexpressing human GPR40 | [³⁵S]GTPγS Binding Assay | [3][6] |
| EC₅₀ | 13.5 nM | CHO cells expressing human GPR40 | Ca²⁺ Flux Assay | [2] |
| EC₅₀ | 7.8 ± 1.2 nM | A9_GPR40 cell line | Inositol Phosphate Accumulation | [3][11] |
| EC₅₀ | 142 ± 20 nM | Isolated primary mouse islets | Glucose-Stimulated Insulin Secretion | [2][6] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway Activated by AMG 837
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for GTPγS Binding Assay
Caption: General workflow for the [³⁵S]GTPγS binding assay.
Logical Relationship of Assay Components
Caption: Interplay of components in the GTPγS assay.
Experimental Protocols
This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay with this compound using membranes from cells overexpressing human GPR40. This protocol is based on established methods for GPCRs and specific details available for AMG 837.[3][6][8]
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing human GPR40 (e.g., A9 or CHO cells).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP): For pre-incubation to ensure G-proteins are in the inactive state.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Non-specific Binding Control: Unlabeled GTPγS or a high concentration of a known GPR40 agonist.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Cocktail: Suitable for counting ³⁵S.
-
Scintillation Counter: To measure radioactivity.
Procedure
-
Membrane Preparation:
-
Culture cells expressing human GPR40 to a high density.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
On a 96-well plate, add the following components in order:
-
Assay Buffer
-
Serial dilutions of this compound (or vehicle for basal binding, and unlabeled GTPγS for non-specific binding).
-
GDP to a final concentration of 10 µM.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-20 minutes to facilitate the binding of GDP to the G-proteins.
-
-
Initiation of the Reaction:
-
Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Quickly wash each well with 3-4 volumes of ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Measurement of Radioactivity:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding (in cpm or dpm) against the logarithm of the AMG 837 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Emax values.
-
Conclusion
The GTPγS binding assay is a robust and reliable method for characterizing the functional activity of ligands at GPCRs. This application note provides a comprehensive guide for researchers to assess the interaction of this compound with the GPR40 receptor. The provided protocols and data serve as a valuable resource for drug discovery and development programs targeting GPR40 for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Inositol Phosphate Accumulation Assay for GPR40 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[4][5] This activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), both of which are crucial for maintaining glucose homeostasis.[5][6]
GPR40 primarily signals through the Gαq protein pathway.[1][4] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][8][9] This rise in intracellular Ca2+ is a key event that leads to insulin granule exocytosis.[5]
Due to the transient nature of IP3, which has a very short half-life, direct measurement in high-throughput screening is challenging.[10][11][12] A more robust method involves measuring the accumulation of a stable downstream metabolite, inositol monophosphate (IP1).[10][11] In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate in cells upon receptor activation.[11][12] This accumulation serves as a reliable surrogate for GPR40 activation and the engagement of the Gαq signaling pathway.[11]
This application note provides a detailed protocol for an inositol phosphate (B84403) (specifically IP1) accumulation assay to quantify the activation of GPR40 by agonist compounds.
GPR40 Signaling Pathway
The binding of an agonist to GPR40 initiates a cascade of intracellular events, primarily through the Gαq pathway, leading to the accumulation of inositol phosphates.
Caption: GPR40 Gαq signaling pathway leading to IP1 accumulation.
Experimental Protocol: IP-One HTRF® Assay
This protocol is adapted for a homogeneous time-resolved fluorescence (HTRF®) based assay, such as the IP-One kit from Revvity (formerly Cisbio), which is a widely used format for measuring IP1 accumulation.[11][13][14][15]
Materials and Reagents:
-
Cells stably or transiently expressing human GPR40 (e.g., HEK293, CHO-K1)
-
Cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and IP1 calibrator)
-
Stimulation buffer (typically provided in the kit or a Hanks' Balanced Salt Solution (HBSS) based buffer containing LiCl)
-
Test compounds (GPR40 agonists) and reference agonist (e.g., GW9508)
-
White, opaque, tissue culture-treated 96-well or 384-well microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture GPR40-expressing cells according to standard cell culture protocols.
-
The day before the assay, harvest the cells and plate them into white, opaque microplates at a predetermined optimal density (e.g., 20,000 to 40,000 cells/well for a 384-well plate).[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Cell Stimulation:
-
Lysis and Detection:
-
Following the stimulation period, add the IP1-d2 conjugate (acceptor) diluted in the lysis buffer to all wells.
-
Subsequently, add the anti-IP1 Cryptate conjugate (donor) diluted in the lysis buffer to all wells.
-
Seal the plate and incubate at room temperature for 1 hour to overnight, protected from light, to allow for the immunoassay to reach equilibrium.[11][15]
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader. The reader will excite the Europium Cryptate donor at ~320-340 nm and measure the emission at two wavelengths: 620 nm (Cryptate emission) and 665 nm (FRET signal from the d2 acceptor).
-
Data Analysis:
-
Calculate the HTRF® ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize the data. The signal is inversely proportional to the amount of IP1 produced. Data can be normalized to the basal (0% activity) and a saturating concentration of a reference agonist (100% activity).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum efficacy) for each compound.
Experimental Workflow Diagram
Caption: Workflow for the GPR40 IP1 accumulation HTRF® assay.
Data Presentation
The potency and efficacy of various GPR40 agonists can be summarized in a table for easy comparison. The data presented below is representative and compiled from published literature.[1]
| Compound | Type | In Vitro IP Accumulation EC50 (nM) | Maximum Efficacy (% of Reference) |
| GW9508 | Reference Agonist | ~25 | 100% |
| TAK-875 | Gq-only Agonist | ~30 | ~150% |
| AM-1638 | Gq + Gs Agonist | ~1100 | ~170% |
| AM-5262 | Gq + Gs Agonist | ~600 | ~180% |
| MK-2305 | Gq-only Agonist | ~40 | ~70% |
| α-Linolenic Acid (ALA) | Endogenous Ligand | ~7400 | ~85% |
Note: EC50 and Emax values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Conclusion
The inositol phosphate (IP1) accumulation assay is a robust and reliable method for quantifying the activation of GPR40 and characterizing the potency and efficacy of agonist compounds. Its endpoint format and amenability to high-throughput screening make it an invaluable tool in drug discovery programs targeting GPR40 for the treatment of metabolic diseases. The use of HTRF® technology provides a sensitive and specific readout of Gαq pathway activation, enabling the detailed pharmacological profiling of potential therapeutic agents.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. bmglabtech.com [bmglabtech.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying Insulin Release from Pancreatic Islets Using AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[6][7] Upon binding, AMG 837 activates the Gq/11 signaling pathway, leading to an increase in intracellular calcium concentrations and subsequent enhancement of insulin release.[8] This glucose-dependent activity makes AMG 837 a valuable tool for studying the mechanisms of insulin secretion and for the development of novel therapeutics for type 2 diabetes.[1][6]
These application notes provide detailed protocols for utilizing AMG 837 calcium hydrate to study insulin release from isolated rodent pancreatic islets, including methods for islet isolation, static insulin secretion assays, dynamic perifusion experiments, and calcium imaging.
Data Presentation
In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Species | EC50 (nM) | Agonist Activity | Reference |
| Aequorin Ca2+ Flux | CHO cells expressing human GPR40 | Human | 13.5 | Partial | [5] |
| GTPγS Binding | Cell lines overexpressing GPR40/FFA1 | Not Specified | ~30 | Partial | [9] |
| Inositol Phosphate Accumulation | Cell lines overexpressing GPR40/FFA1 | Not Specified | ~11 | Partial | [10] |
| Insulin Secretion from Isolated Islets | Primary mouse islets (at 16.7 mM glucose) | Mouse | 142 ± 20 | - | [6] |
In Vivo Efficacy of AMG 837
| Animal Model | Dosing | Effect on Glucose Tolerance | Effect on Insulin Secretion | Reference |
| Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Improved glucose tolerance | Increased glucose-stimulated insulin secretion | [9] |
| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) | Improved glucose tolerance | Increased glucose-stimulated insulin secretion | [9] |
| Zucker Fatty Rats | Daily oral dosing for 21 days (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose excursions | Not specified | [1] |
Signaling Pathway of AMG 837 in Pancreatic β-Cells
Caption: Signaling pathway of AMG 837 in pancreatic β-cells.
Experimental Protocols
Mouse Pancreatic Islet Isolation
This protocol describes the isolation of pancreatic islets from mice via collagenase digestion.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ficoll-Paque or other density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
-
50 mL conical tubes
-
Petri dishes
-
Dissection microscope
Procedure:
-
Pancreas Perfusion:
-
Anesthetize the mouse according to approved institutional protocols.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the common bile duct and clamp it near the duodenum.
-
Insert a 27-30G needle into the common bile duct and slowly perfuse the pancreas with 2-3 mL of cold collagenase solution until the pancreas is fully distended.
-
-
Pancreas Digestion:
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 2 mL of collagenase solution.
-
Incubate the tube in a 37°C water bath for 12-15 minutes with gentle shaking.
-
Stop the digestion by adding 30 mL of cold HBSS.
-
Shake the tube vigorously for 30 seconds to mechanically dissociate the tissue.
-
-
Islet Purification:
-
Centrifuge the digest at 200 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the pellet with cold HBSS and centrifuge again.
-
Resuspend the pellet in a density gradient medium and perform a density gradient centrifugation to separate the islets from acinar tissue.
-
Carefully collect the islet layer, which will be found at the interface between the gradient medium and the HBSS.
-
Wash the collected islets three times with cold HBSS.
-
-
Islet Culture:
-
Hand-pick the islets under a dissection microscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium overnight at 37°C in a 5% CO2 incubator to allow for recovery before experimentation.
-
Static Insulin Secretion Assay
This assay measures insulin secretion from isolated islets in response to various stimuli in a static condition.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
AMG 837 stock solution (in DMSO)
-
Isolated pancreatic islets
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation:
-
Hand-pick islets of similar size and place 10 islets per well into a 24-well plate.
-
Pre-incubate the islets in 1 mL of KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer and replace it with 1 mL of KRB buffer containing the desired experimental conditions:
-
Basal: 2.8 mM glucose + vehicle (e.g., 0.1% DMSO)
-
Stimulated: 16.7 mM glucose + vehicle
-
AMG 837 treatment: 16.7 mM glucose + desired concentrations of AMG 837 (e.g., 0.1, 1, 10 µM)
-
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the islets in each well to measure total insulin content and express secreted insulin as a percentage of total content.
-
Islet Perifusion Assay
This protocol allows for the dynamic measurement of insulin secretion over time.
Materials:
-
Perifusion system (including peristaltic pump, chambers, and fraction collector)
-
KRB buffer with varying glucose concentrations
-
AMG 837 stock solution
-
Isolated pancreatic islets
-
Bio-Gel P-4 beads or similar
Procedure:
-
System Setup:
-
Set up the perifusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.[11]
-
-
Chamber Loading:
-
Perifusion:
-
Equilibrate the islets by perifusing with KRB buffer containing 2.8 mM glucose for at least 30-60 minutes at a flow rate of 100-200 µL/min.[12]
-
Switch to KRB buffer containing stimulating concentrations of glucose (e.g., 16.7 mM) with or without AMG 837.
-
Collect fractions at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
-
Analysis:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA.
-
Plot the insulin secretion rate over time to visualize the dynamic response.
-
Calcium Imaging in Pancreatic Islets
This protocol describes the measurement of intracellular calcium changes in response to AMG 837.
Materials:
-
Fluo-4 AM or other calcium indicator dye
-
Pluronic F-127
-
KRB buffer
-
Isolated pancreatic islets
-
Glass-bottom dishes
-
Confocal or fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Islet Plating and Dye Loading:
-
Plate isolated islets on glass-bottom dishes coated with poly-L-lysine.
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in KRB buffer.
-
Incubate the islets in the loading solution for 45-60 minutes at 37°C.[13]
-
Wash the islets three times with dye-free KRB buffer to allow for de-esterification of the dye.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire a baseline fluorescence signal in KRB buffer with a low glucose concentration (e.g., 2.8 mM).
-
Perfuse the chamber with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without AMG 837.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual islets or cells.
-
Quantify the change in fluorescence intensity (ΔF/F0) to represent the relative change in intracellular calcium concentration.
-
Experimental Workflow Diagrams
References
- 1. Mouse Pancreatic Islet Isolation [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Static insulin secretion analysis of isolated islets [protocols.io]
- 4. protocols.io [protocols.io]
- 5. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination [jove.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 10. scispace.com [scispace.com]
- 11. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Glucose Tolerance Test with AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Activation of GPR40 in pancreatic β-cells by agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of GPR40.[3][4][5][6] Preclinical studies have demonstrated that acute and chronic administration of AMG 837 can lower glucose excursions during glucose tolerance tests in rodent models of type 2 diabetes.[3][4][7] This document provides a detailed protocol for conducting an in vivo oral glucose tolerance test (OGTT) in mice to evaluate the efficacy of AMG 837 calcium hydrate.
Signaling Pathway of AMG 837 via GPR40
AMG 837, as a GPR40 agonist, primarily signals through the Gαq pathway in pancreatic β-cells.[8][9] Upon binding of AMG 837, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][2] The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, potentiates the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1][2] This glucose-dependent mechanism of action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.[1]
Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is adapted from preclinical studies on GPR40 agonists and general guidelines for OGTT in mice.[3][7][10][11][12][13]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedKoo Biosciences | 510210 |
| Methylcellulose (B11928114) | Sigma-Aldrich | M0512 |
| Tween 80 | Sigma-Aldrich | P1754 |
| D-Glucose | Sigma-Aldrich | G8270 |
| Sterile Saline (0.9% NaCl) | Any | N/A |
| Glucometer and Test Strips | Accu-Chek | N/A |
| Blood Collection Tubes (e.g., Microvette) | Sarstedt | 16.444.100 |
| Oral Gavage Needles (20-22 gauge) | Any | N/A |
| Syringes (1 mL) | Any | N/A |
| Animal Scale | Any | N/A |
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization and Housing:
-
House male C57BL/6J mice (8-10 weeks old) in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatize animals to handling for at least one week prior to the experiment to minimize stress-induced variations in blood glucose.
-
-
Preparation of Dosing Solutions:
-
This compound Formulation: Prepare a vehicle solution of 1% methylcellulose and 1% Tween 80 in sterile water. Suspend this compound in the vehicle to achieve the desired final concentrations (e.g., 0.03, 0.1, and 0.3 mg/mL for a 10 mL/kg dosing volume). Sonicate briefly to ensure a uniform suspension. Prepare a vehicle-only solution to serve as the control.
-
Glucose Solution: Prepare a 20% D-glucose solution (200 mg/mL) in sterile saline or water.
-
-
Experimental Procedure:
-
Fasting: Fast the mice for 6 hours prior to the start of the experiment, with free access to water.[11]
-
Baseline Measurements (t = -30 min):
-
Weigh each mouse and record the body weight.
-
Obtain a baseline blood sample by tail snip or puncture. Measure blood glucose using a glucometer. This time point corresponds to the pre-dose measurement.
-
-
Drug Administration (t = -30 min):
-
Glucose Challenge (t = 0 min):
-
Blood Sampling:
-
Collect blood samples at 0, 15, 30, 60, and 120 minutes after the glucose challenge.[10][11][12]
-
Measure blood glucose at each time point using a glucometer.
-
If plasma insulin levels are to be measured, collect a larger volume of blood (e.g., into EDTA-coated tubes), centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
-
Data Presentation and Analysis
The quantitative data from the OGTT should be summarized for clear interpretation and comparison between treatment groups.
Table 1: Blood Glucose Levels (mg/dL) During OGTT
| Treatment Group | N | t = -30 min | t = 0 min | t = 15 min | t = 30 min | t = 60 min | t = 120 min |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG 837 (0.3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG 837 (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG 837 (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Area Under the Curve (AUC) for Blood Glucose
| Treatment Group | N | Glucose AUC (0-120 min) (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle | 10 | Mean ± SEM | N/A |
| AMG 837 (0.3 mg/kg) | 10 | Mean ± SEM | % |
| AMG 837 (1 mg/kg) | 10 | Mean ± SEM | % |
| AMG 837 (3 mg/kg) | 10 | Mean ± SEM | % |
Data Analysis:
-
Plot the mean blood glucose concentrations for each group against time.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal using the trapezoidal rule.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and AMG 837 treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
If insulin was measured, similar analyses can be performed for plasma insulin levels and the corresponding AUC.
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of this compound in improving glucose tolerance in mice. Adherence to this detailed methodology will ensure the generation of robust and reproducible data, which is crucial for the preclinical assessment of novel GPR40 agonists in the development of therapeutics for type 2 diabetes.
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of AMG 837 Calcium Hydrate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of AMG 837 calcium hydrate (B1144303) in rat models, based on preclinical studies. AMG 837 is a potent, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1), which has been investigated for its potential in treating type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion.[1][2][3][4][5]
Mechanism of Action
AMG 837 selectively binds to and activates GPR40, a receptor predominantly expressed on pancreatic β-cells.[6] This activation, in a glucose-dependent manner, leads to an increase in intracellular calcium levels and subsequent potentiation of insulin secretion.[1][6] This glucose-dependent action is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.[6]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for AMG 837 in rats.
Table 1: Pharmacokinetic Profile in Rats
This table outlines the pharmacokinetic parameters of AMG 837 following a single oral dose.
| Parameter | Value | Animal Model | Dosing | Source |
| Bioavailability (%F) | 84% | Sprague-Dawley Rats | 0.5 mg/kg (single dose, p.o.) | [1][2][6] |
| Cmax (Total Plasma) | 1.4 µM | Sprague-Dawley Rats | 0.5 mg/kg (single dose, p.o.) | [1][2][6] |
Table 2: Plasma Concentrations After Chronic Dosing in Zucker Fatty Rats
This table shows the plasma concentrations of AMG 837 after 21 days of daily oral administration, measured 30 minutes after the final dose.
| Dose (mg/kg/day, p.o.) | Mean Plasma Concentration (nM) ± SEM | Animal Model | Duration | Source |
| 0.03 | 26 ± 6 | Zucker Fatty Rats | 21 Days | [2] |
| 0.1 | 75 ± 13 | Zucker Fatty Rats | 21 Days | [2] |
| 0.3 | 204 ± 49 | Zucker Fatty Rats | 21 Days | [2] |
Table 3: Efficacy in Glucose Tolerance Tests in Rats
This table details the effect of AMG 837 on glucose area under the curve (AUC) during intraperitoneal glucose tolerance tests (IPGTT).
| Animal Model | Dosing Regimen | Dose (mg/kg, p.o.) | % Glucose AUC Improvement vs. Vehicle | Source |
| Sprague-Dawley Rats | Acute (Single Dose) | 0.03 | 3.9% | [1] |
| 0.1 | 14.5% (p<0.05) | [1] | ||
| 0.3 | 18.8% (p<0.01) | [1] | ||
| Zucker Fatty Rats | Chronic (Day 1 of 21) | 0.03 | 17% | [2][6] |
| 0.1 | 34% (p<0.001) | [2][6] | ||
| 0.3 | 39% (p<0.001) | [2][6] |
Experimental Protocols
The following are detailed protocols for the administration of AMG 837 calcium hydrate in rats for acute and chronic studies, based on published methodologies.[1][2][7]
Materials and Reagents
-
Test Article: this compound
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water). Note: The specific vehicle was not detailed in the primary reference; selection should be based on solubility and toxicology.
-
Animals: 8-week old male Sprague-Dawley rats or Zucker fatty (fa/fa) rats.[2][7]
-
Glucose Solution: Sterile dextrose solution for intraperitoneal injection (e.g., 2 g/kg body weight).
-
Equipment: Oral gavage needles, syringes, blood collection tubes (e.g., EDTA-coated for plasma), glucometer, centrifuge.
Protocol for Acute Administration and IPGTT
This protocol describes a single-dose administration of AMG 837 followed by an Intraperitoneal Glucose Tolerance Test (IPGTT).
Methodology:
-
Animal Preparation: Acclimatize 8-week old Sprague-Dawley rats to the facility for at least one week. Fast the animals overnight prior to the experiment but allow ad libitum access to water.
-
Dose Preparation: Prepare fresh formulations of AMG 837 in the selected vehicle at concentrations required for doses of 0.03, 0.1, and 0.3 mg/kg. Include a vehicle-only control group.
-
Baseline Sampling (t=-30 min): Take a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
Drug Administration: Administer the prepared AMG 837 dose or vehicle via oral gavage.[1][2][7] The volume should be consistent across all animals (e.g., 5 mL/kg).
-
Pre-Glucose Challenge (t=0 min): Thirty minutes after drug administration, take another blood sample.
-
Glucose Challenge (t=0 min): Immediately after the second blood draw, administer an intraperitoneal (IP) injection of a sterile glucose solution (e.g., 2 g/kg).[7]
-
Post-Challenge Sampling: Collect subsequent blood samples at various time points (e.g., 5, 15, 30, 60, and 120 minutes) post-glucose injection.[7]
-
Analysis: Measure blood glucose at each time point. For insulin analysis, collect blood in EDTA tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA. Calculate the glucose Area Under the Curve (AUC) for each treatment group.
Protocol for Chronic Administration (21-Day Study)
This protocol is designed to assess the sustained efficacy of AMG 837 after repeated dosing in a disease model.
Methodology:
-
Animal and Dose Preparation: Use 8-week old Zucker fatty rats.[2] Prepare AMG 837 doses (0.03, 0.1, 0.3 mg/kg) and a vehicle control as described in the acute protocol.
-
Daily Dosing: Administer the respective dose or vehicle via oral gavage once daily (qd) for 21 consecutive days.
-
Monitoring: Monitor animal body weight and general health throughout the study. Body weight was reported to be unaffected by AMG 837 treatment in the reference study.[2]
-
IPGTT on Day 1 and Day 21: Conduct an IPGTT as described in the acute protocol on Day 1 and again on Day 21 of the study. The drug should be administered 30 minutes before the glucose challenge on these days.
-
Terminal Plasma Analysis: On Day 21, plasma samples collected 30 minutes after the final dose can be used to determine the terminal concentration of AMG 837.[2]
-
Analysis: Compare the glucose AUC and insulin secretion profiles from the Day 1 and Day 21 IPGTTs to assess the persistence of the drug's effect.
Disclaimer: These notes and protocols are intended for research purposes only and are based on publicly available data. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols: Preparing AMG 837 Calcium Hydrate Stock Solutions
Introduction
AMG 837 is a potent and orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5][6] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS).[3][7][8][9] As an agonist, AMG 837 mimics the action of endogenous free fatty acids, enhancing insulin secretion in a glucose-dependent manner.[3][9] This property makes it a valuable tool for research in type 2 diabetes and metabolic disorders.[1][10] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of AMG 837 calcium hydrate (B1144303) stock solutions for research purposes.
Chemical and Physical Properties
Accurate characterization of the research compound is fundamental. AMG 837 is available in different forms, such as a hemicalcium salt or a calcium hydrate. It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise concentration calculations, as the degree of hydration can vary.[11]
| Property | Data |
| Compound Name | AMG 837 Calcium Hydrate |
| Synonyms | AMG-837, AMG 837 hemicalcium salt, AMG 837 hemicalcium hydrate |
| IUPAC Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate |
| CAS Number | 1259389-38-2 (calcium hydrate)[2][12] |
| Molecular Formula | C₅₂H₄₂CaF₆O₇[2][12] |
| Molecular Weight | 932.97 g/mol [2][12] |
| Solubility | Soluble in DMSO; Insoluble in water[2][12] |
| Purity | ≥98% (HPLC)[11] |
| Appearance | Solid powder[2] |
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 acts as a selective partial agonist on GPR40, a Gαq-coupled protein receptor.[3][13] Upon binding of AMG 837, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7] The elevated intracellular Ca²⁺ levels are a primary trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels.[3][9]
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials and Equipment:
-
This compound (CAS: 1259389-38-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Ensure all glassware is clean and dry.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of AMG 837 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 9.33 mg of AMG 837 (Molecular Weight: 932.97 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: Mass = 0.001 L × 0.010 mol/L × 932.97 g/mol × 1000 mg/g = 9.33 mg
-
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the weighed AMG 837. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely. Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary to aid dissolution, but avoid overheating.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[14][15]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
Caption: Workflow for AMG 837 stock solution preparation.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of AMG 837.
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | Dry, dark at 0-4°C[2][12] | Dry, dark at -20°C (stable for >2 years)[2][12] |
| Stock Solution | 0-4°C[2][12] | -20°C (up to 1 month) or -80°C (up to 6 months)[14][15] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to preserve the stability of the stock solution.[15]
-
Protect from Light: Store the solid compound and stock solutions in the dark or in amber vials to prevent photodegradation.
-
Ensure Dry Conditions: The compound is a hydrate; store the solid powder in a desiccator to prevent absorption of additional moisture.[2]
Safety Precautions
AMG 837 is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.com [molnova.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. physoc.org [physoc.org]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 12. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 13. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
AMG 837 calcium hydrate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] As a GPR40 agonist, AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[2][4] These application notes provide detailed information on the solubility of AMG 837 calcium hydrate (B1144303) in various solvents, protocols for its preparation and use, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate | [5] |
| Molecular Formula | C₅₂H₄₂CaF₆O₇ | [5][6] |
| Molecular Weight | 932.97 g/mol | [6] |
| Appearance | White solid powder | [5] |
| Purity | >98% | [5][7] |
| CAS Number | 1259389-38-2 (calcium salt hydrate) | [5][6] |
Solubility Data
AMG 837 calcium hydrate exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is insoluble in water.[5][6] For in vivo and some in vitro applications, co-solvent systems are often employed.
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble up to 100 mM | Prepare fresh solutions. DMSO is hygroscopic and can absorb water from the air, which may affect compound stability.[8] | [7] |
| Water | Insoluble | [5][6] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | Results in a clear solution suitable for in vivo administration. | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) | Results in a suspended solution. | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.70 mM) | Results in a clear solution. | [9] |
Experimental Protocols
Preparation of Stock Solutions in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to the corresponding mass of AMG 837).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
-
Solid Form: Store at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years) in a dry, dark environment.[5][6] The compound is stable for over two years if stored properly.[5][6]
-
DMSO Stock Solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months.[9]
Preparation of Working Solutions for In Vivo Studies
Objective: To prepare a formulation of AMG 837 suitable for oral gavage or intraperitoneal injection in animal models.[10]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL AMG 837 stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and uniform.[9] This formulation yields a solution with a concentration of ≥ 2.5 mg/mL.[9]
-
It is recommended to prepare this working solution fresh on the day of use.
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[3][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] This rise in intracellular Ca²⁺ is a key signal that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2][4]
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Workflow: In Vitro Cell-Based Assay
The following workflow outlines a general procedure for assessing the activity of AMG 837 in a cell line expressing GPR40, using an intracellular calcium flux assay as an example.[2][4]
Caption: Workflow for an in vitro calcium flux assay.
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. medkoo.com [medkoo.com]
- 7. rndsystems.com [rndsystems.com]
- 8. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.plos.org [journals.plos.org]
Application Notes and Protocols: AMG 837 Calcium Hydrate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][5][6] AMG 837 was identified through high-throughput screening and subsequent lead optimization.[2][3][4] These application notes provide an overview of the use of AMG 837 calcium hydrate (B1144303) in high-throughput screening (HTS) assays, focusing on its mechanism of action and providing detailed protocols for its characterization.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2][3][4] GPR40 is coupled to the Gαq class of G-proteins.[1][3][5] Upon activation by an agonist like AMG 837, the Gαq subunit activates phospholipase C (PLC).[5][7] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured in HTS formats.[5][7] This signaling cascade ultimately contributes to the potentiation of glucose-stimulated insulin secretion.[1][2]
Below is a diagram illustrating the GPR40 signaling pathway activated by AMG 837.
Data Presentation
The following tables summarize the in vitro potency of AMG 837 in various functional assays from cell lines overexpressing GPR40.
Table 1: Potency of AMG 837 in Biochemical and Cell-Based Assays
| Assay Type | Cell Line | Parameter | AMG 837 Value (nM) | Reference |
| [35S]-GTPγS Binding | A9_GPR40 | EC50 | 1.5 ± 0.1 | [1][3] |
| Inositol Phosphate (B84403) Accumulation | A9_GPR40 | EC50 | 7.8 ± 1.2 | [1][3] |
| Aequorin Ca2+ Flux | CHO_GPR40 | EC50 | 120 ± 10 | [8] |
| Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 | [1] |
Table 2: Influence of Serum on AMG 837 Potency in Aequorin Ca2+ Flux Assay
| Assay Condition | EC50 (nM) | Fold Shift | Reference |
| 0.01% Human Serum Albumin (HSA) | 12 ± 1 (from other refs) | - | [1][2][3] |
| 100% Human Serum | 2,140 ± 310 | ~180 | [1][2][3] |
Table 3: Partial Agonist Activity of AMG 837 Compared to Docosahexaenoic Acid (DHA)
| GPR40 Plasmid Transfection Amount | Maximal Response of AMG 837 (% of DHA) | Reference |
| 5 µg | 85% | [1] |
| 0.5 µg | 40% | [2] |
| 0.05 µg | 20% | [2] |
| 0.005 µg | 10% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and can be adapted for high-throughput screening formats.
Protocol 1: High-Throughput Calcium (Ca2+) Flux Assay
This assay is a common primary screen for GPR40 agonists due to its robust signal and amenability to automation. It measures the increase in intracellular calcium concentration upon receptor activation.
Objective: To identify and characterize GPR40 agonists by measuring changes in intracellular calcium levels.
Materials:
-
CHO or A9 cells stably or transiently expressing GPR40
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
AMG 837 calcium hydrate and other test compounds
-
Microplates (384- or 1536-well, black, clear bottom)
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Workflow Diagram:
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into microplates at an optimized density and allow them to attach overnight.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add the dye solution.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of AMG 837 and other test compounds in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Data Acquisition: Program the instrument to establish a stable baseline fluorescence reading for several seconds.
-
Compound Addition: The instrument's liquid handler will then transfer the compounds from the compound plate to the cell plate.
-
Kinetic Read: Immediately following compound addition, record the change in fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy (Emax).
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This assay provides a more proximal readout of Gαq activation compared to calcium flux. Modern HTS-compatible IP-One assays utilize homogeneous time-resolved fluorescence (HTRF).
Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, as a measure of GPR40 activation.
Materials:
-
GPR40-expressing cells (e.g., A9_GPR40)
-
IP-One HTRF assay kit (containing d2-labeled IP1 and a terbium cryptate-labeled anti-IP1 antibody)
-
Stimulation buffer (provided with the kit)
-
This compound and other test compounds
-
White, low-volume microplates (e.g., 384-well)
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation: Resuspend cells in the stimulation buffer and dispense them into the microplate wells.
-
Compound Addition: Add serial dilutions of AMG 837 or test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Second Incubation: Incubate at room temperature for 1 hour to allow the detection reagents to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to determine EC50 values.
Conclusion
This compound is a valuable tool for studying GPR40 biology and for validating HTS assays aimed at discovering novel modulators of this receptor. The protocols outlined above provide a framework for the high-throughput characterization of compounds acting at the GPR40 receptor. The choice of assay will depend on the specific screening goals, with calcium flux assays being ideal for primary screening and inositol phosphate assays serving as a robust secondary or mechanistic assay. Researchers should be mindful of the significant impact of serum proteins on the apparent potency of lipophilic compounds like AMG 837 and control for this in their experimental design.[1][2][3]
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols: Click Chemistry Applications of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Its primary pharmacological action involves enhancing glucose-stimulated insulin (B600854) secretion, making it a molecule of interest for the treatment of type 2 diabetes.[2][4] A key structural feature of AMG 837 is the presence of a terminal alkyne group, which designates it as a valuable reagent for click chemistry.[1][5][6] This functionality allows for the covalent conjugation of AMG 837 to molecules containing an azide (B81097) group through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
These application notes provide an overview of the potential uses of AMG 837 calcium hydrate in click chemistry, alongside detailed protocols for its conjugation and relevant quantitative data on its biological activity.
Click Chemistry Applications of AMG 837
The alkyne group in AMG 837 opens up a wide array of applications in drug development and chemical biology, including:
-
Synthesis of Fluorescent Probes: By "clicking" AMG 837 to a fluorescent dye that has an azide moiety, researchers can create probes to visualize the localization of the drug in cells and tissues. This can aid in understanding its distribution, target engagement, and off-target effects.
-
Development of Targeted Drug Delivery Systems: AMG 837 can be conjugated to targeting ligands, such as antibodies or peptides, to direct its action to specific cell types or tissues. This approach could potentially enhance efficacy and reduce systemic side effects.
-
Creation of Biotinylated Probes: "Clicking" AMG 837 to an azide-modified biotin (B1667282) molecule allows for the development of probes for affinity-based purification and detection of its binding partners.
-
Immobilization on Solid Supports: AMG 837 can be attached to solid supports, such as beads or arrays, for use in high-throughput screening assays to identify novel binding partners or modulators of its activity.
Quantitative Data: Pharmacological Activity of AMG 837
The following tables summarize the in vitro and in vivo pharmacological data for AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Species | EC₅₀/IC₅₀ (nM) | Notes |
| GPR40 Agonism (Ca²⁺ Flux) | CHO cells expressing human GPR40 | Human | 13.5[7] | Partial agonist activity. |
| GPR40 Agonism (Ca²⁺ Flux) | CHO cells | Human | 120 ± 10[8] | Partial agonist with 29% Emax compared to natural ligands. |
| GPR40 Agonism (Inositol Phosphate Accumulation) | A9_GPR40 cell line | Not Specified | 7.8 ± 1.2[9] | |
| Glucose-Stimulated Insulin Secretion | Isolated pancreatic islets | Mouse | 142 ± 20[9] | Activity was absent in islets from GPR40 knockout mice. |
| [³H]AMG 837 Binding Inhibition | Human FFA1 receptor | Human | pIC₅₀ = 8.13[1] |
Table 2: In Vivo Activity of AMG 837 in Rodent Models
| Animal Model | Dosing | Effect |
| Normal Sprague-Dawley Rats | Acute administration | Lowered glucose excursions and increased glucose-stimulated insulin secretion during a glucose tolerance test.[4] |
| Zucker Fatty Rats | Acute administration | Lowered glucose excursions and increased glucose-stimulated insulin secretion during a glucose tolerance test.[4] |
| Zucker Fatty Rats | Daily dosing for 21 days | Persistent improvement in glucose excursions.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GPR40 signaling pathway activated by AMG 837 and a general workflow for a click chemistry application.
Caption: GPR40 signaling cascade initiated by AMG 837.
Caption: General experimental workflow for a CuAAC reaction with AMG 837.
Experimental Protocols
The following are generalized protocols for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These should be optimized for specific applications.
Protocol 1: General Procedure for CuAAC Conjugation of AMG 837 to an Azide-Modified Molecule
This protocol describes a general method for conjugating AMG 837 to an azide-containing molecule, such as a fluorescent dye or biotin.
Materials:
-
This compound
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
AMG 837 stock solution (e.g., 1 µL for a final concentration of 100 µM in a 100 µL reaction volume).
-
Azide-modified molecule stock solution (e.g., 1.5 µL for a 1.5-fold molar excess).
-
PBS to bring the volume to approximately 90 µL.
-
TBTA stock solution (e.g., 1 µL for a final concentration of 500 µM).
-
CuSO₄ stock solution (e.g., 1 µL for a final concentration of 500 µM).
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture (e.g., 5 µL for a final concentration of 50 mM).
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light if using a light-sensitive fluorophore.
-
-
Purification of the Conjugate:
-
Purify the AMG 837 conjugate from unreacted starting materials and catalyst using an appropriate method. For small molecule conjugates, reversed-phase HPLC is often suitable. For protein conjugates, dialysis or size-exclusion chromatography may be necessary.
-
-
Analysis and Storage:
-
Characterize the purified conjugate by mass spectrometry and/or NMR to confirm successful conjugation.
-
Store the purified conjugate under appropriate conditions (e.g., at -20°C or -80°C, protected from light if fluorescent).
-
Protocol 2: Labeling of Proteins with AMG 837 using Click Chemistry
This protocol provides a general method for labeling an azide-modified protein with AMG 837.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand)
-
Sodium ascorbate
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the AMG 837 stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein solution to a final copper concentration of 1-2 mM.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the Labeled Protein:
-
Remove excess small molecules (unreacted AMG 837, catalyst, etc.) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis and Storage:
-
Confirm the labeling of the protein using techniques such as mass spectrometry or SDS-PAGE with fluorescent imaging (if a fluorescent azide was used as a positive control).
-
Store the labeled protein at 4°C or -80°C, as appropriate for the specific protein.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Studies with AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term in vivo effects of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1). The information is based on preclinical studies in rodent models of type 2 diabetes and is intended to guide researchers in designing and executing similar long-term efficacy and safety studies.
Introduction
AMG 837 is an orally bioavailable small molecule that enhances glucose-stimulated insulin (B600854) secretion (GSIS) by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2][3][4][5] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1] Long-term studies are crucial to evaluate the sustained efficacy and potential for tachyphylaxis or adverse effects. The primary data presented here is from a 21-day study in obese Zucker fatty rats, a well-established model of insulin resistance and type 2 diabetes.[1][2][6]
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2] Activation of GPR40 by agonists like AMG 837 in pancreatic β-cells initiates a signaling cascade through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and the resulting increase in cytosolic calcium concentration is a key trigger for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.
Quantitative Data from Long-Term In Vivo Study
The following tables summarize the key quantitative findings from a 21-day study of AMG 837 administered orally to obese Zucker fatty rats.[1][6]
Table 1: Effect of 21-Day AMG 837 Dosing on Glucose Tolerance in Zucker Fatty Rats
| Dose (mg/kg) | Glucose AUC (% Reduction vs. Vehicle) - Day 1 | Glucose AUC (% Reduction vs. Vehicle) - Day 21 |
| 0.03 | 17% | 7% |
| 0.1 | 34% (p<0.001) | 15% (p<0.05) |
| 0.3 | 39% (p<0.001) | 25% (p<0.001) |
Table 2: Pharmacokinetic and Safety Data after 21-Day Dosing in Zucker Fatty Rats
| Dose (mg/kg) | Total Plasma Concentration 30 min post-final dose (Day 21) | Effect on Body Weight over 21 days |
| 0.03 | 26 ± 6 nM | No significant difference |
| 0.1 | 75 ± 13 nM | No significant difference |
| 0.3 | 204 ± 49 nM | No significant difference |
Experimental Protocols
Below are detailed protocols for conducting a long-term in vivo study with AMG 837 calcium hydrate, based on published methodologies.[1][6]
Protocol 1: Long-Term (21-Day) Oral Administration in Zucker Fatty Rats
This protocol describes the daily administration of AMG 837 and the assessment of its long-term effects on glucose homeostasis.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in reverse osmosis water is a common vehicle for oral gavage, though the specific vehicle for the AMG 837 study was not detailed in the primary publication).
-
8-week-old male Zucker fatty (fa/fa) rats.
-
Oral gavage needles.
-
Standard laboratory animal housing and diet.
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the study.
-
Randomization: Randomize animals into treatment groups based on body weight (n=6 per group is recommended).[6] Groups should include a vehicle control and at least three dose levels of AMG 837 (e.g., 0.03, 0.1, and 0.3 mg/kg).[1]
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the mean body weight of the animals to ensure a consistent dosing volume (e.g., 5 or 10 mL/kg).
-
Dosing: Administer the prepared formulation or vehicle control to the rats once daily via oral gavage for 21 consecutive days.[1] Dosing should occur at approximately the same time each day.
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity. Record body weights at least twice weekly to assess general health and for dose calculations.
-
Efficacy Testing: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) on Day 1 and Day 21 of the study (see Protocol 2).[1]
-
Pharmacokinetic Analysis: On Day 21, collect blood samples at a specified time point (e.g., 30 minutes) after the final dose to determine plasma concentrations of AMG 837.[2]
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess the effect of AMG 837 on glucose disposal.
Materials:
-
Sterile 20% glucose solution (w/v) in 0.9% saline.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
-
Insulin ELISA kit.
Procedure:
-
Fasting: Fast the animals overnight (approximately 16-18 hours) before the test, ensuring free access to water.
-
Baseline Blood Sample: At t = -30 minutes, take a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
Dosing: Administer the daily oral dose of AMG 837 or vehicle.
-
Glucose Challenge: At t = 0 minutes (30 minutes after dosing), administer a 2 g/kg body weight bolus of 20% glucose solution via intraperitoneal injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose injection.
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Insulin Measurement: Process the remaining blood to plasma and store at -80°C for later analysis of insulin levels by ELISA.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
Safety and Tolerability
In the 21-day study in Zucker fatty rats, AMG 837 was well-tolerated at doses up to 0.3 mg/kg.[1] There were no significant effects on body weight observed during the study.[1] While extensive public data on the long-term toxicology of AMG 837 is limited, it is important to note that the development of some other GPR40 agonists has been halted due to safety concerns, such as liver toxicity.[7] Therefore, for any long-term study, it is recommended to include a comprehensive safety evaluation, including clinical observations, body weight monitoring, and terminal collection of blood for clinical chemistry and organs for histopathological analysis.
Conclusion
Long-term in vivo studies demonstrate that this compound maintains its glucose-lowering efficacy over a 21-day period in a rodent model of type 2 diabetes without causing significant changes in body weight.[1][2] The provided protocols offer a framework for researchers to further investigate the chronic effects of AMG 837 and similar GPR40 agonists. Careful consideration of both efficacy and a comprehensive safety assessment is paramount in the evaluation of this class of compounds.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AMG 837 calcium hydrate concentration in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AMG 837 calcium hydrate (B1144303) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 837?
AMG 837 is a potent, orally bioavailable partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly coupled to the Gαq class of G-proteins.[3] Upon activation by AMG 837, Gαq stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3). IP3 mediates the mobilization of intracellular calcium, which is a key signaling event linked to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[3][4]
Q2: What are the expected in vitro EC50 values for AMG 837?
The potency of AMG 837 can vary significantly depending on the assay format and the presence of serum proteins. It is crucial to consider these factors when designing experiments and interpreting results.
Q3: How does the presence of serum or albumin in the assay buffer affect the activity of AMG 837?
AMG 837 is extensively bound to plasma proteins (98.7% in human plasma).[1][3] This binding significantly reduces the free concentration of the compound available to interact with the GPR40 receptor. Consequently, the apparent potency (EC50) of AMG 837 will be considerably lower (i.e., the EC50 value will be higher) in the presence of serum or albumin. For instance, in a GPR40 aequorin assay, the EC50 was found to be approximately 180-fold higher in the presence of 100% human serum compared to a buffer containing 0.01% human serum albumin (HSA).[3][5]
Q4: Is the activity of AMG 837 dependent on glucose concentration in vitro?
Yes, the potentiation of insulin secretion by AMG 837 in pancreatic islets is glucose-dependent.[3] The compound shows a significant effect at elevated glucose concentrations (≥8.3 mM), but does not potentiate insulin secretion at low glucose levels (≤5.6 mM).[3] This glucose-dependent action is a key feature of GPR40 agonists.
Data Summary
Table 1: In Vitro Potency (EC50) of AMG 837 in Various Functional Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Notes |
| Calcium Flux (Aequorin) | CHO cells | Human | 13.5[6] | Assay performed in the presence of 0.01% HSA. |
| Calcium Flux (Aequorin) | CHO cells | Mouse | 22.6[7] | |
| Calcium Flux (Aequorin) | CHO cells | Rat | 31.7[7] | |
| Inositol Phosphate Accumulation | A9_GPR40 cells | Human | 7.8 ± 1.2[3] | Assay performed in the presence of 0.01% HSA. |
| GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1[3] | |
| Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20[3][8] | Performed at 16.7 mM glucose. |
Table 2: Effect of Serum/Albumin on AMG 837 Potency in Calcium Flux Assay
| Condition | EC50 (nM) | Fold Shift vs. 0.01% HSA |
| 0.01% (v/v) HSA | ~12[5][9] | 1 |
| 0.625% (w/v) delipidated HSA | 210 ± 12[5] | ~16 |
| 100% (v/v) Human Serum | 2,140 ± 310[3][5] | ~180 |
Experimental Protocols
1. Calcium Flux Assay (Aequorin-based)
This protocol is adapted from studies characterizing GPR40 agonists.[3]
-
Cell Culture: CHO cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Assay Preparation:
-
Harvest transfected cells and resuspend in an appropriate assay buffer (e.g., HBSS) supplemented with a low concentration of HSA (e.g., 0.01%) to minimize non-specific binding.
-
Incubate cells with coelenterazine (B1669285) (the substrate for aequorin) in the dark to charge the photoprotein.
-
-
Compound Preparation:
-
Prepare a stock solution of AMG 837 calcium hydrate in DMSO.
-
Perform serial dilutions in the assay buffer to achieve the desired final concentrations. It is advisable to include a vehicle control (e.g., 0.1% DMSO).
-
-
Measurement:
-
Add the charged cells to a 96-well or 384-well plate.
-
Use a luminometer with an injection system to add the AMG 837 dilutions to the wells.
-
Measure the light emission resulting from calcium-induced aequorin oxidation immediately upon compound addition.
-
Data is typically expressed as relative light units (RLU).
-
-
Data Analysis: Plot the RLU values against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
2. Inositol Phosphate (IP) Accumulation Assay
This protocol is based on methods used for Gαq-coupled receptors.[3]
-
Cell Culture: Use a cell line stably or transiently expressing GPR40 (e.g., A9_GPR40).
-
Metabolic Labeling:
-
Plate the cells in inositol-free medium.
-
Label the cells by incubating with ³H-myo-inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with an assay buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP metabolites.
-
Add serial dilutions of AMG 837 (prepared as described above) and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Extraction and Measurement:
-
Lyse the cells with a weak acid (e.g., formic acid).
-
Separate the accumulated inositol phosphates from the free inositol using anion-exchange chromatography.
-
Quantify the amount of radiolabeled IP using a scintillation counter.
-
-
Data Analysis: Plot the radioactive counts against the logarithm of the AMG 837 concentration to calculate the EC50.
Troubleshooting Guide
Issue 1: Unexpectedly Low or No Activity of AMG 837
| Potential Cause | Recommended Solution |
| High Serum/Albumin Concentration in Assay Buffer: | AMG 837 binds extensively to albumin, reducing its free concentration.[1][3] Reduce the concentration of serum or BSA in your assay buffer or perform the assay in a serum-free buffer with a low, defined concentration of HSA (e.g., 0.01%).[5] |
| Incorrect Glucose Concentration (for GSIS assays): | The activity of AMG 837 on insulin secretion is glucose-dependent.[3] Ensure that the glucose concentration in your assay buffer is sufficiently high (e.g., ≥8.3 mM) to observe potentiation.[3] Run controls at basal glucose levels (e.g., 3 mM) to confirm glucose dependency. |
| Low GPR40 Receptor Expression: | AMG 837 is a partial agonist, and its maximal effect is dependent on receptor expression levels.[9] If using a transient transfection system, consider increasing the amount of GPR40 expression plasmid used.[9] Confirm receptor expression levels via Western blot, qPCR, or by using a known full agonist as a positive control. |
| Compound Degradation: | Prepare fresh dilutions of AMG 837 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect pH of Assay Buffer: | Ensure the pH of your assay buffer is maintained at physiological levels (e.g., pH 7.4), as deviations can affect receptor-ligand interactions. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Poor Solubility of AMG 837: | AMG 837 is a hydrophobic molecule. Ensure the DMSO stock is fully dissolved before preparing aqueous dilutions. When diluting, vortex thoroughly. The final DMSO concentration in the assay should be kept low and consistent across all wells (typically ≤0.5%). |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate. Edge effects can be minimized by not using the outer wells of the plate for data collection. |
| Pipetting Errors: | Use calibrated single and multichannel pipettes. When preparing serial dilutions, ensure proper mixing at each step. |
Issue 3: Difficulty Dissolving this compound
| Potential Cause | Recommended Solution |
| Incorrect Solvent: | Prepare a high-concentration stock solution in 100% DMSO. Gently warm and vortex the solution to ensure it is fully dissolved before making further dilutions in aqueous buffers. |
| Precipitation in Aqueous Buffer: | When diluting the DMSO stock into your final assay buffer, add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent precipitation. Avoid making large dilution steps directly from a highly concentrated stock into an aqueous buffer. |
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: General workflow for in vitro testing of AMG 837.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. search.library.nyu.edu [search.library.nyu.edu]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.plos.org [journals.plos.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
AMG 837 calcium hydrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AMG 837 calcium hydrate (B1144303). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid AMG 837 calcium hydrate?
A1: For optimal stability, solid this compound should be stored under specific conditions to ensure its integrity over time.[1][2][3][4][5]
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark place |
| Long-term (months to years) | -20 °C | Dry and dark place |
It is also noted that the product is stable for a few weeks during standard shipping at ambient temperatures.[1][2][3][4]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is soluble in DMSO, but not in water.[1][2] Stock solutions in DMSO can be stored as follows:
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Duration | Temperature | Recommendations |
| Short-term (days to weeks) | 0 - 4 °C | --- |
| Up to 1 month | -20 °C | Sealed, away from moisture |
| Up to 6 months | -80 °C | Sealed, away from moisture |
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. This compound is soluble in DMSO.[1][2] If precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[6] Always ensure the solution is clear before use in experiments. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q4: What is the mechanism of action for AMG 837?
A4: AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][7][8][9][10] Activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion.[7][9]
The signaling pathway initiated by the activation of GPR40 predominantly involves the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both of which contribute to the potentiation of insulin secretion.
Troubleshooting Guide
Issue: Inconsistent experimental results.
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly, both as a solid and in solution. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment, especially for in vivo studies.
Possible Cause 2: Improper Sample Handling.
-
Solution: this compound is not soluble in water. Ensure complete dissolution in a suitable organic solvent like DMSO before preparing aqueous buffers. Visually inspect for any precipitation before use.
Issue: Difficulty in achieving desired concentration.
Possible Cause: Incorrect Solvent.
-
Solution: Use DMSO for preparing stock solutions. For final experimental concentrations in aqueous media, ensure the final concentration of DMSO is compatible with your assay and does not cause precipitation. A typical formulation for in vivo studies might involve a co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for similar compounds.
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific data for this compound is not publicly available, a general protocol based on ICH guidelines can be followed.[11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) and humidity (e.g., 75% RH) for a set duration.
-
Photostability: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate) is a common starting point. Detection can be performed using a UV detector.
-
Data Evaluation: Quantify the amount of AMG 837 remaining and any degradation products formed. Calculate the percentage of degradation.
Table 3: Example Data Table for Forced Degradation Studies
| Stress Condition | Time (hours) | AMG 837 Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl, 60°C | 2 | Data to be generated | Data to be generated |
| 8 | Data to be generated | Data to be generated | |
| 0.1 N NaOH, 60°C | 2 | Data to be generated | Data to be generated |
| 8 | Data to be generated | Data to be generated | |
| 3% H₂O₂, RT | 2 | Data to be generated | Data to be generated |
| 8 | Data to be generated | Data to be generated | |
| Thermal, 80°C | 24 | Data to be generated | Data to be generated |
| Photolytic | 24 | Data to be generated | Data to be generated |
Note: This is a template table. The user must perform experiments to generate specific data for their formulation and conditions.
References
- 1. AMG-837 (free acid) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. actascientific.com [actascientific.com]
- 3. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 4. medkoo.com [medkoo.com]
- 5. molnova.com [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. This compound | GPR40/FFA1 抑制剂 | MCE [medchemexpress.cn]
- 9. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. ijsdr.org [ijsdr.org]
Overcoming poor solubility of AMG 837 calcium hydrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate (B1144303). The information provided addresses common issues related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my AMG 837 calcium hydrate not dissolving in aqueous buffer?
A1: AMG 837 is a carboxylic acid and its calcium salt form has inherently low solubility in neutral aqueous solutions. Like many poorly water-soluble drugs, its dissolution can be challenging. For in vitro studies, it is common to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble up to 100 mM in DMSO.[1][2] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What can I do to prevent this?
A3: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of AMG 837 in your assay medium may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum tolerated concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often well-tolerated and can help maintain the compound's solubility.
-
Use a surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of the compound.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: As a carboxylic acid, the solubility of AMG 837 is pH-dependent. In its deprotonated (salt) form, it will be more soluble in basic conditions. However, for many biological assays, maintaining a physiological pH (around 7.4) is crucial. Drastic changes in pH may not be compatible with your experimental system.
Troubleshooting Guide: Overcoming Poor Solubility in Experiments
This guide provides practical solutions for common problems encountered during the handling of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate observed upon dilution of DMSO stock in aqueous buffer. | The concentration of AMG 837 exceeds its aqueous solubility at the final DMSO concentration. | 1. Decrease the final concentration of AMG 837. 2. Increase the final DMSO concentration (up to a cell-tolerated limit, typically ≤ 0.5%). 3. Prepare an intermediate dilution in a co-solvent like polyethylene (B3416737) glycol (PEG) 300 before the final dilution in aqueous buffer. |
| Inconsistent results in bioassays. | Precipitation of the compound leading to variable effective concentrations. | 1. Visually inspect all solutions for precipitation before use. 2. Centrifuge diluted solutions and use the supernatant for experiments. 3. Consider using a formulation with solubilizing excipients like surfactants or cyclodextrins. |
| Low oral bioavailability in animal studies. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Reduce the particle size of the solid compound through micronization or nanosuspension techniques.[3][4] 2. Formulate the compound in a lipid-based delivery system or as a solid dispersion.[5][6] 3. A previously reported formulation for in vivo studies involved a suspension in saline containing PEG300 and Tween-80. |
Data Presentation: Solubility of this compound
The following tables summarize representative quantitative data on the solubility of this compound and the effectiveness of various enhancement techniques. Note: This data is illustrative and based on the known physicochemical properties of carboxylic acid salts and common formulation strategies. Actual experimental results may vary.
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| 5.0 | < 1 | < 2.2 |
| 6.0 | 5 | 11 |
| 7.0 | 50 | 110 |
| 7.4 | 80 | 175 |
| 8.0 | 200 | 437 |
Table 2: Improvement of this compound Solubility with Different Excipients (at pH 7.4)
| Solubilization Technique | Excipient | Concentration (% w/v) | Fold Increase in Solubility (Estimated) | Resulting Solubility (µg/mL, Estimated) |
| Co-solvency | Polyethylene Glycol 300 (PEG 300) | 10% | 5 | 400 |
| Surfactant Micellization | Tween® 80 | 1% | 10 | 800 |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% | 25 | 2000 |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | 1:5 drug-to-polymer ratio | 50 | 4000 |
| Nanosuspension | N/A | N/A | >100 | >8000 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
Objective: To enhance the dissolution rate and apparent solubility of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100 mesh)
Procedure:
-
Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio).
-
Dissolve the this compound in 20 mL of methanol in a round-bottom flask.
-
Add the PVP K30 to the solution and stir until a clear solution is obtained.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C.
-
Continue evaporation until a dry film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure uniformity.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Preparation of an AMG 837 Nanosuspension using a Wet Milling Approach
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or another suitable stabilizer
-
Purified water
-
Zirconium oxide milling beads (0.5 mm diameter)
-
High-energy ball mill or planetary mill
-
Probe sonicator
Procedure:
-
Prepare a 1% (w/v) solution of HPMC in purified water.
-
Disperse 100 mg of this compound in 10 mL of the HPMC solution.
-
Pre-mill the suspension using a probe sonicator for 5 minutes to break down large agglomerates.
-
Transfer the pre-milled suspension to a milling chamber containing an equal volume of zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. Monitor the temperature to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.
-
Analyze the particle size of the nanosuspension using a dynamic light scattering (DLS) instrument. The target particle size is typically below 500 nm.
-
Store the nanosuspension at 4°C.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of AMG 837.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
AMG 837 calcium hydrate off-target effects on α2-adrenergic receptor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of AMG 837 calcium hydrate (B1144303), specifically its interaction with the α2-adrenergic receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of AMG 837 calcium hydrate on the α2-adrenergic receptor?
A1: Preclinical data indicates that this compound exhibits weak inhibitory activity at the α2-adrenergic receptor. An external receptor panel screening revealed an IC50 value of 3 μM for this interaction.
Q2: What is the primary target of this compound?
A2: this compound is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3][4][5]. Its primary therapeutic indication is for the treatment of type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion[1][3][4].
Q3: What are the potential implications of the off-target effect on the α2-adrenergic receptor in my experiments?
A3: The α2-adrenergic receptor is primarily coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[6]. Weak inhibition by AMG 837 could potentially lead to a slight disinhibition of this pathway, a factor to consider in cellular systems expressing this receptor. However, given the significantly lower potency for the α2-adrenergic receptor compared to its primary target GPR40 (EC50 in the low nanomolar range), these off-target effects are likely to be observed only at higher concentrations of AMG 837[7][8].
Q4: How can I differentiate between on-target GPR40-mediated effects and off-target α2-adrenergic receptor effects in my cellular assays?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Dose-response curves: The significant difference in potency between GPR40 agonism and α2-adrenergic receptor inhibition allows for differentiation based on the concentration of AMG 837 used.
-
Use of control cell lines: Employ cell lines that endogenously express only one of the receptors or engineered cell lines expressing each receptor individually.
-
Selective antagonists: Utilize a selective α2-adrenergic receptor antagonist (e.g., yohimbine) to see if it reverses the observed effect at high concentrations of AMG 837. Similarly, a GPR40 antagonist can confirm on-target effects.
Q5: Are there any known functional consequences of this off-target interaction?
A5: The publicly available data specifies "weak inhibition" without detailing the functional consequences (e.g., competitive vs. non-competitive antagonism). Researchers should empirically determine the functional outcome in their specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response at High Concentrations of AMG 837
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of the α2-adrenergic receptor, especially if the experimental concentration of AMG 837 is in the micromolar range.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of both GPR40 and α2-adrenergic receptors in your experimental cell line using techniques like qPCR or western blotting.
-
Perform a Dose-Response Experiment: Titrate AMG 837 to determine if the unexpected response is only present at concentrations consistent with α2-adrenergic receptor inhibition (i.e., approaching the 3 μM IC50).
-
Use a Selective α2-Adrenergic Receptor Antagonist: Pre-treat your cells with a known α2-adrenergic receptor antagonist. If the unexpected effect of high-concentration AMG 837 is blocked, it confirms the involvement of this off-target.
-
Employ a Structurally Unrelated GPR40 Agonist: If available, use a different GPR40 agonist with a distinct off-target profile to see if the same unexpected response is observed.
-
Issue 2: Inconsistent Results in Functional Assays
-
Possible Cause: Variability in the expression levels of GPR40 and/or α2-adrenergic receptors across cell passages or batches can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and culture conditions for all experiments.
-
Monitor Receptor Expression: Periodically check the expression levels of both receptors to ensure consistency.
-
Optimize Assay Conditions: Factors such as cell density, incubation times, and reagent concentrations should be carefully optimized and kept consistent.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Activity | Potency | Reference |
| GPR40 (human) | Partial Agonist | EC50 = 13 nM (Ca2+ flux) | |
| α2-Adrenergic Receptor | Weak Inhibition | IC50 = 3 µM |
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the α2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human α2A-adrenergic receptor.
-
[3H]-Rauwolscine or other suitable radiolabeled α2-adrenergic receptor antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled phentolamine (B1677648) or other high-affinity α2-adrenergic receptor antagonist for determining non-specific binding.
-
This compound.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of AMG 837 in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Rauwolscine (typically at its Kd value), and either vehicle, unlabeled phentolamine (to determine non-specific binding), or varying concentrations of AMG 837.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AMG 837 concentration and fit the data to a one-site competition model to determine the IC50 value.
Protocol 2: Functional Assay for α2-Adrenergic Receptor Activity (cAMP Measurement)
This protocol outlines a general method to assess the functional effect of a compound on α2-adrenergic receptor signaling.
Materials:
-
A cell line co-expressing the human α2A-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Forskolin or another adenylyl cyclase activator.
-
Norepinephrine (B1679862) or another α2-adrenergic receptor agonist.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of AMG 837 for a defined period.
-
Add a fixed concentration of norepinephrine (e.g., its EC80) to all wells except the basal control.
-
Incubate for a specified time.
-
To measure the inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production by norepinephrine should be reversed by an antagonist. Analyze the data to determine if AMG 837 can reverse the norepinephrine-induced inhibition of cAMP levels.
Visualizations
Caption: GPR40 Signaling Pathway Activated by AMG 837.
Caption: α2-Adrenergic Receptor Signaling and Potential Inhibition by AMG 837.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Technical Support Center: GPR40 Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GPR40 agonists.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my GPR40 agonist experiment?
A1: The choice of cell line depends on your specific experimental goals. You can use cell lines that endogenously express GPR40 to study its function in a more physiologically relevant context, or you can use engineered cell lines with stable or transient GPR40 expression for screening and mechanistic studies.
Q2: What are the key differences between cell lines that endogenously express GPR40?
A2: Pancreatic β-cell lines are the most common choice for studying GPR40's role in insulin (B600854) secretion. MIN6 cells, for instance, are known for their high GPR40 expression and robust glucose-stimulated insulin secretion (GSIS) response.[1][2] INS-1E cells are another widely used rat insulinoma cell line.[3][4][5][6] Other options include βTC3 and HIT-T15 cells.[2][3] The choice between them may depend on the specific signaling pathways you wish to investigate and their origin (mouse vs. rat).
Q3: When should I use an engineered cell line?
A3: Engineered cell lines, such as HEK293 or CHO-K1, are ideal for high-throughput screening of GPR40 agonists and for studying the receptor's pharmacology in a controlled environment with low endogenous receptor background.[7][8][9][10][11][12][13][14][15][16][17][18][19][20] These cells are easily transfectable and allow for the stable or transient expression of GPR40, often at high levels, which can amplify the signal in downstream assays.[10][12][13][14]
Cell Line Selection Guide
The following table summarizes the characteristics of commonly used cell lines for GPR40 agonist experiments to facilitate your selection process.
| Cell Line | GPR40 Expression | Origin | Key Features | Recommended Applications |
| MIN6 | Endogenous (High)[1][2] | Mouse Pancreatic β-cell | Robust glucose-stimulated insulin secretion (GSIS).[1][2][8][21] | Studying GPR40-mediated insulin secretion.[2][8][21] |
| INS-1E | Endogenous[3][4][5][6] | Rat Pancreatic β-cell | Well-characterized for insulin secretion studies.[4][5][6][22] | Investigating GPR40 signaling in insulin secretion.[4][5][6][22] |
| βTC3 | Endogenous[2][3] | Mouse Pancreatic β-cell | Lower GPR40 expression compared to MIN6.[1] | Comparative studies of β-cell function. |
| HIT-T15 | Endogenous[2][3] | Hamster Pancreatic β-cell | General studies of GPR40 function in a β-cell context. | |
| HEK293 | Very Low/None[7][11] | Human Embryonic Kidney | High transfection efficiency, suitable for recombinant expression.[10][14][17][20] | High-throughput screening, signaling pathway deconvolution.[8][10][14][17][20] |
| CHO-K1 | None | Chinese Hamster Ovary | Low endogenous GPCR expression, ideal for stable cell line generation.[9][12][15][16][18][19] | Binding assays, calcium flux assays with recombinant receptor.[9][12][13][14][16][18] |
GPR40 Signaling Pathway
Activation of GPR40 by medium and long-chain free fatty acids or synthetic agonists initiates a cascade of intracellular events, primarily through the Gαq protein subunit.[4][5][23][24] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][25] IP3 triggers the release of calcium from the endoplasmic reticulum (ER), leading to an increase in intracellular calcium concentration.[4][5][25] This elevation in calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3][24][25] Some synthetic GPR40 agonists have also been shown to engage Gαs signaling, leading to cAMP accumulation.
Caption: GPR40 Signaling Pathway leading to Insulin Secretion.
Troubleshooting Guide
This guide addresses common issues encountered during GPR40 agonist experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in calcium flux assay | 1. Low GPR40 expression in the chosen cell line.2. Inactive GPR40 agonist.3. Suboptimal assay conditions (e.g., dye loading, temperature).4. Cell health issues. | 1. Verify GPR40 expression via qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system.2. Test the activity of a known GPR40 agonist as a positive control.3. Optimize dye concentration, incubation time, and temperature. Ensure the use of an appropriate assay buffer.4. Check cell viability and morphology. Ensure cells are not over-confluent. |
| High background signal | 1. Autofluorescence of the compound.2. Constitutive activity of overexpressed GPR40.3. Endogenous agonist release during membrane preparation.[17] | 1. Measure the fluorescence of the compound alone in the assay buffer.2. Reduce the amount of plasmid used for transfection to lower receptor expression levels.3. For membrane-based assays, consider including fatty-acid-free BSA to sequester endogenous ligands.[17] |
| Inconsistent results in insulin secretion assay | 1. Variation in cell number or islet size.2. Inadequate pre-incubation/starvation period.3. Glucose concentration is not optimal for potentiation.4. Lipotoxicity due to chronic exposure to agonists.[26][27] | 1. Normalize insulin secretion to total protein or DNA content. When using islets, try to pick islets of similar size.2. Ensure a consistent pre-incubation period in low glucose to establish a stable baseline.3. GPR40-mediated insulin secretion is glucose-dependent; ensure the glucose concentration is in the stimulatory range (e.g., 16.7 mM).[2][28]4. For longer-term studies, monitor cell viability and consider using lower concentrations of the agonist. The effects of chronic activation are still under investigation.[27] |
| Agonist shows lower potency than expected | 1. Agonist binding to serum proteins in the media.2. Compound degradation. | 1. Perform assays in serum-free media or a buffer with a defined, low concentration of albumin.2. Check the stability of the compound in the assay buffer under experimental conditions. |
Experimental Workflow for GPR40 Agonist Screening
The following diagram illustrates a typical workflow for screening and characterizing GPR40 agonists.
Caption: A typical workflow for GPR40 agonist screening.
Detailed Experimental Protocols
Calcium Flux Assay Protocol
This protocol is adapted for a 96-well plate format using a fluorescent plate reader.
Materials:
-
HEK293 or CHO-K1 cells stably expressing GPR40.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
GPR40 agonist and control compounds.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[29]
-
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.[29]
-
Compound Addition and Measurement:
-
Prepare a dilution series of your GPR40 agonist in the assay buffer in a separate plate.
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR).
-
Set the instrument to excite at ~488 nm and measure emission at ~525 nm.[29]
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the GPR40 agonist to the wells and continue to measure the fluorescence signal over time to capture the calcium mobilization.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
This protocol is for use with pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated islets.
Materials:
-
MIN6 or INS-1E cells, or isolated islets.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
GPR40 agonist.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture the cells or islets to the desired confluency or recovery state.
-
Pre-incubation (Starvation):
-
Gently wash the cells/islets twice with a base KRB buffer (without glucose).
-
Pre-incubate the cells/islets in low glucose KRB for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh low glucose KRB (basal control) or high glucose KRB, with or without the GPR40 agonist, to the respective wells/tubes.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement:
-
Centrifuge the collected supernatant to remove any cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
-
Normalization: Lyse the cells/islets and measure the total protein or DNA content to normalize the amount of secreted insulin.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for GPR40 Agonist Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Role of GPR40 in fatty acid action on the beta cell line INS-1E. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - GPR40 expression in different cell lines. - figshare - Figshare [figshare.com]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 14. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. AequoZen Human Free Fatty Acid FFA1 (GPR40) Cell Line, CHO-K1 Frozen Cells | Revvity [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sulfonylureas uncouple glucose-dependence for GPR40-mediated enhancement of insulin secretion from INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 26. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. diabetesjournals.org [diabetesjournals.org]
- 29. benchchem.com [benchchem.com]
Minimizing variability in animal studies with AMG 837 calcium hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and ensure reliable results in animal studies involving AMG 837 calcium hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with AMG 837 calcium hydrate, offering potential causes and solutions in a question-and-answer format.
Issue 1: High variability in blood glucose response among animals in the same treatment group.
-
Question: We are observing significant differences in the glucose-lowering effect of AMG 837 between individual animals within the same dosing group. What could be the cause?
-
Answer: High inter-animal variability can stem from several factors:
-
Inconsistent Oral Gavage Technique: Improper or inconsistent administration can lead to inaccurate dosing. Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species. Refer to the detailed Standard Operating Procedure for Oral Gavage below.
-
Variability in the Animal Model: The Zucker fatty rat model, commonly used in metabolic studies, can exhibit variability in disease progression. Some animals may be hyperglycemic while others remain normoglycemic, affecting their response to treatment.[1] It is crucial to characterize the baseline glucose levels of animals before starting the study and randomize them into groups accordingly.
-
Fasting Duration: The length of fasting prior to a glucose tolerance test can significantly impact results.[2][3] A 6-hour fast is often recommended for mice to achieve stable baseline glucose levels without inducing excessive stress.[2] Consistency in fasting duration across all animals is critical.
-
Animal Stress: Handling and procedural stress can influence blood glucose levels. Acclimate animals to handling and experimental procedures to minimize stress-induced hyperglycemia.
-
Issue 2: AMG 837 appears less effective than expected based on published data.
-
Question: Our results show a weaker glucose-lowering effect of AMG 837 compared to what is reported in the literature. Why might this be happening?
-
Answer: Suboptimal efficacy can be attributed to several factors:
-
Improper Formulation: AMG 837 is practically insoluble in water. A uniform and stable suspension is crucial for consistent dosing. The recommended formulation is a suspension in 1% methylcellulose (B11928114) and 1% Tween 80.[4] Ensure the formulation is prepared fresh daily and is adequately suspended before each administration.
-
Route of Administration: The published preclinical studies with AMG 837 have primarily used oral gavage.[4][5][6] Ensure this route is being followed correctly.
-
Dietary Factors: The composition of the animal's diet can significantly impact metabolic parameters and drug response.[7][8][9] Ensure a consistent and appropriate diet is used throughout the study, as high-fat diets can alter the metabolic state of the animals and their response to GPR40 agonists.
-
Timing of Dosing and Glucose Challenge: In preclinical studies, AMG 837 is typically administered 30 minutes prior to a glucose challenge.[4][5][6] Adhering to this timing is important to observe the maximal effect of the compound on glucose-stimulated insulin (B600854) secretion.
-
Issue 3: Inconsistent plasma concentrations of AMG 837.
-
Question: We are observing high variability in the plasma levels of AMG 837 in our pharmacokinetic studies. What are the potential reasons?
-
Answer: Variability in plasma concentrations can be linked to:
-
Formulation and Dosing Inaccuracy: As mentioned, inconsistent formulation or oral gavage technique can lead to variable amounts of the compound being administered.
-
Food in the Stomach: The presence of food in the stomach can affect the absorption of orally administered compounds. While fasting is common for glucose tolerance tests, for pharmacokinetic studies, the feeding status should be consistent with the study design.
-
Biological Variability: Individual differences in gastric emptying, intestinal transit time, and metabolism can contribute to variability in drug absorption and exposure.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of AMG 837?
AMG 837 is a potent, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][5][10] GPR40 is highly expressed in pancreatic β-cells.[11] Activation of GPR40 by AMG 837 potentiates glucose-stimulated insulin secretion (GSIS).[1][6][11] This glucose-dependent action minimizes the risk of hypoglycemia.[6]
2. Which animal models are suitable for studying AMG 837?
AMG 837 has been shown to be effective in both normal Sprague-Dawley rats and obese Zucker fatty rats.[4][5][6] The Zucker fatty rat is a model of obesity and insulin resistance, making it a relevant model for studying the anti-diabetic effects of AMG 837.[4]
3. How should this compound be formulated for oral administration in rodents?
For oral gavage in rodents, AMG 837 should be formulated as a suspension in 1% methylcellulose (CMC) with 1% Tween 80 in water.[4] It is important to ensure the suspension is homogenous before each administration.
4. What is the recommended dosing regimen for AMG 837 in rats?
In studies with Sprague-Dawley and Zucker fatty rats, effective oral doses of AMG 837 have ranged from 0.03 mg/kg to 3 mg/kg, administered 30 minutes before a glucose challenge.[4][5][6] The optimal dose will depend on the specific animal model and experimental design.
5. What is the expected pharmacokinetic profile of AMG 837 in rats?
Following a single 0.5 mg/kg oral dose in rats, AMG 837 demonstrates excellent oral bioavailability (F=84%) with a total plasma Cmax of 1.4 µM.[5][6]
Data Presentation
Table 1: In Vivo Efficacy of AMG 837 in Sprague-Dawley Rats
| Dose (mg/kg) | Glucose AUC Improvement (%) | p-value vs. Vehicle |
| 0.03 | 3.9 | >0.05 |
| 0.1 | 14.5 | <0.05 |
| 0.3 | 18.8 | <0.01 |
Data from Lin et al., 2011.[5]
Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats (Single Dose)
| Dose (mg/kg) | Glucose AUC Improvement (%) | p-value vs. Vehicle |
| 0.3 | Not specified | <0.05 |
| 1.0 | Not specified | <0.01 |
| 3.0 | Not specified | <0.001 |
Data from Lin et al., 2011.[5]
Table 3: Pharmacokinetic Parameters of AMG 837 in Rats (0.5 mg/kg oral dose)
| Parameter | Value |
| Bioavailability (%F) | 84 |
| Cmax (µM) | 1.4 |
Data from Lin et al., 2011.[6]
Experimental Protocols
Protocol 1: Preparation of AMG 837 Formulation for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 1% (w/v) methylcellulose and 1% (v/v) Tween 80 in sterile water.
-
Gradually add the AMG 837 powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Continue mixing until no clumps are visible.
-
Prepare the formulation fresh on the day of the experiment.
-
Vortex the suspension immediately before each animal is dosed to ensure homogeneity.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
-
Fast the rats for an appropriate duration (e.g., 6 hours) with free access to water.
-
Record the baseline body weight.
-
Administer AMG 837 or vehicle via oral gavage at the desired dose.
-
Thirty minutes after dosing, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 1 g/kg glucose solution intraperitoneally.[5]
-
Collect blood samples at 5, 15, 30, 60, and 120 minutes after the glucose challenge.[5]
-
Measure blood glucose levels using a validated glucometer.
-
Plasma insulin levels can be measured using a species-specific ELISA kit.[5]
Visualizations
Caption: AMG 837 signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for an IPGTT study with AMG 837.
Caption: Troubleshooting high variability in animal studies.
References
- 1. Variability in Zucker diabetic fatty rats: differences in disease progression in hyperglycemic and normoglycemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intake of Animal Source Foods in Relation to Risk of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. instechlabs.com [instechlabs.com]
- 11. mdpi.com [mdpi.com]
Interpreting unexpected data from AMG 837 calcium hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG 837 calcium hydrate (B1144303) in experiments monitoring intracellular calcium mobilization.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of an AMG 837 calcium mobilization assay?
A1: AMG 837 is a potent partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1).[1][2][3] In cells expressing GPR40, application of AMG 837 should result in a dose-dependent increase in intracellular calcium concentration. This response is typically rapid and transient.
Q2: Why is AMG 837 considered a partial agonist in calcium flux assays?
A2: In calcium flux assays, AMG 837 demonstrates a lower maximal effect (Emax) compared to endogenous full agonists like docosahexaenoic acid (DHA) and other synthetic full agonists.[1][4] This means that even at saturating concentrations, AMG 837 will not produce the same level of calcium mobilization as a full agonist.
Q3: Does the partial agonism of AMG 837 affect its in vivo efficacy?
A3: While AMG 837 is a partial agonist in in vitro calcium flux assays, it has been shown to potentiate glucose-stimulated insulin (B600854) secretion in vitro and lower glucose levels in vivo in rodent models.[1][2] However, GPR40 full agonists have demonstrated greater glucose-lowering efficacy in some preclinical models.[4]
Q4: What is the mechanism of action for AMG 837-induced calcium release?
A4: AMG 837 binds to and activates the GPR40 receptor, which is coupled to the Gαq signaling pathway.[5] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.
Troubleshooting Guide for Unexpected Data
Issue 1: Lower than expected maximal calcium signal with AMG 837.
Possible Cause 1: Partial Agonism of AMG 837
-
Explanation: AMG 837 is a partial agonist and is not expected to produce the same maximal response as a full agonist.[1][4]
-
Solution:
-
Include a known GPR40 full agonist (e.g., a natural fatty acid ligand like DHA or a synthetic full agonist) as a positive control in your experiment to establish the maximal system response.
-
Compare the Emax of AMG 837 to that of the full agonist. The Emax of AMG 837 will be a fraction of the full agonist's Emax.
-
Possible Cause 2: Low GPR40 Receptor Expression
-
Explanation: The apparent efficacy of a partial agonist can be highly dependent on the receptor expression level in the experimental system. In cells with low GPR40 expression, the maximal response to AMG 837 may be significantly reduced.[4]
-
Solution:
-
If using a transient transfection system, consider increasing the amount of GPR40 expression plasmid used.
-
Use a cell line with higher or endogenous GPR40 expression.
-
Characterize the level of GPR40 expression in your cell line.
-
Possible Cause 3: Presence of Serum Albumin
-
Explanation: AMG 837 is highly bound to plasma proteins, particularly human serum albumin (HSA).[1][3] The presence of serum or albumin in the assay buffer will reduce the free concentration of AMG 837 available to bind to the receptor, leading to a rightward shift in the dose-response curve and a potentially lower maximal response.
-
Solution:
-
Perform calcium assays in serum-free media or a buffer with a very low concentration of BSA (e.g., 0.1%).
-
If the presence of albumin is necessary, be aware of the potential for a potency shift and consider this when interpreting EC50 values.
-
Issue 2: High background signal or spontaneous oscillations in calcium levels.
Possible Cause 1: Cell Health and Culture Conditions
-
Explanation: Unhealthy or stressed cells can exhibit elevated basal calcium levels and spontaneous oscillations.
-
Solution:
-
Ensure cells are healthy and not overgrown. Passage cells regularly and do not use cells from a very high passage number.
-
Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
-
Handle cells gently during plating and media changes to avoid mechanical stress.
-
Possible Cause 2: Issues with Calcium Indicator Dye Loading
-
Explanation: Inconsistent dye loading or dye compartmentalization within organelles can lead to a high and variable background signal.
-
Solution:
-
Optimize the concentration of the calcium indicator dye and the loading time and temperature.
-
Ensure even mixing of the dye in the loading buffer.
-
Use a pluronic acid-containing loading buffer to improve dye solubility and cell loading.
-
Consider using a no-wash calcium assay kit to simplify the procedure and reduce cell stress.
-
Issue 3: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding
-
Explanation: Uneven cell distribution across the wells of the microplate will lead to variability in the response.
-
Solution:
-
Ensure a single-cell suspension before plating.
-
Mix the cell suspension between pipetting to prevent settling.
-
Follow a consistent plating technique for all wells.
-
Possible Cause 2: Inaccurate Compound Addition
-
Explanation: Errors in pipetting or issues with automated liquid handlers can lead to inconsistent compound concentrations in the wells.
-
Solution:
-
Calibrate and maintain pipettes and liquid handlers regularly.
-
Perform a "wet run" with dye to visually inspect the accuracy of liquid addition.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of AMG 837 in Calcium Flux Assays
| Assay System | AMG 837 EC50 (nM) | AMG 837 Emax (% of Full Agonist) | Reference(s) |
| CHO cells expressing human GPR40 (Aequorin) | 13.5 ± 0.8 | Partial Agonist (not quantified) | [1] |
| CHO cells expressing human GPR40 (Calcium Flux) | 120 ± 10 | 29% (compared to natural FFAs) | [4] |
| A9 cells expressing human GPR40 (Inositol Phosphate) | 7.8 ± 1.2 | Not Applicable | [1] |
| Mouse Islets (Insulin Secretion) | 142 ± 20 | Not Applicable | [1] |
Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Potency
| Assay Condition | AMG 837 EC50 (nM) | Fold Shift | Reference(s) |
| 0.01% HSA | 13.5 ± 0.8 | - | [1] |
| 0.625% delipidated HSA | 210 ± 12 | ~16-fold | [1] |
| 100% Human Serum | 2,140 ± 310 | ~180-fold | [1][3] |
Experimental Protocols
Protocol 1: GPR40 Calcium Mobilization Assay
This protocol provides a general framework. Optimization of cell number, dye loading conditions, and compound incubation times may be necessary for specific cell lines and experimental setups.
Materials:
-
Cells expressing GPR40 (e.g., CHO-GPR40 or HEK293-GPR40)
-
Black, clear-bottom 96- or 384-well cell culture plates
-
Cell culture medium
-
Serum-free assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127 (if required for dye solubilization)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
AMG 837 calcium hydrate
-
GPR40 full agonist (positive control)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating:
-
Seed GPR40-expressing cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in serum-free assay buffer according to the manufacturer's instructions. Include Pluronic F-127 and probenecid if necessary.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of AMG 837 and the full agonist control in serum-free assay buffer at a concentration that is 4-5 times the final desired concentration.
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the compound dilutions into the wells.
-
Continue to record the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Troubleshooting workflow for unexpected AMG 837 data.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
AMG 837 calcium hydrate degradation and purity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of AMG 837 calcium hydrate (B1144303). The following information is intended to aid in troubleshooting common experimental challenges and ensuring the purity and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AMG 837 calcium hydrate?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation and the formation of impurities, potentially affecting experimental outcomes.
| Condition | Solid Compound | Stock Solution in DMSO |
| Short-term | 0 - 4 °C (days to weeks) | 0 - 4 °C (days to weeks) |
| Long-term | -20 °C (months to years) | -20 °C (up to 1 month) or -80°C (up to 6 months) |
| General | Store dry and protected from light. | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What is the purity specification for this compound?
A2: AMG 837 is typically supplied at a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water.
Q4: How stable is this compound in stock solutions?
A4: Stock solutions of AMG 837 in high-purity, anhydrous DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C. However, the stability can be compromised by repeated freeze-thaw cycles and exposure to moisture. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guides
Issue 1: Precipitation of AMG 837 in Aqueous Buffer or Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the well after adding the AMG 837 working solution.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of AMG 837 in the aqueous medium is too high. Solution: Lower the final working concentration. Empirically determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Change | Adding the concentrated DMSO stock directly to the full volume of aqueous buffer causes the hydrophobic compound to "crash out" of solution. Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of your assay buffer or media, then add this to the final volume while gently vortexing. |
| Low Quality or "Wet" DMSO | DMSO is hygroscopic and readily absorbs water, which reduces its ability to solubilize hydrophobic compounds. Solution: Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly, tightly sealed, and in a desiccator. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in Fetal Bovine Serum (FBS), can interact with the compound and reduce its solubility. Solution: The presence of serum albumin has been shown to decrease the free concentration of AMG 837.[1] While this is a known interaction, if precipitation is an issue, consider reducing the serum concentration if your experimental design allows, or using protein-free media for the initial dilution steps. |
Issue 2: Inconsistent Potency or Loss of Activity
Symptoms:
-
Variability in dose-response curves between experiments.
-
EC50 values are higher than expected based on published data.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | The compound may have degraded due to improper storage, exposure to light, or repeated freeze-thaw cycles. Solution: Ensure the solid compound and DMSO stock solutions are stored according to the recommendations. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. A study on various small molecules showed a significant drop in compound integrity within 10 freeze-thaw cycles.[2] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay. Solution: Use low-adhesion polypropylene (B1209903) labware. Pre-wetting pipette tips with the solvent or solution can also help minimize loss. |
| High Protein Binding | AMG 837 is known to be highly protein-bound (98.7% in human plasma).[1] The presence of albumin or serum in your assay will significantly reduce the free concentration of the compound, leading to a rightward shift in the dose-response curve. Solution: Be aware of this effect and maintain consistent protein concentrations across all experiments for comparable results. When comparing potency values, ensure the assay conditions, particularly the serum/albumin concentration, are similar.[1] |
Experimental Protocols
Protocol 1: Preparation of AMG 837 Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (MW = 932.97 g/mol ).
-
Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in low-adhesion polypropylene tubes.
-
Store at -20°C for short-term or -80°C for long-term use.
-
-
Working Solution for In Vitro Assays:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution completely at room temperature.
-
Perform a serial dilution of the stock solution in your final assay buffer or cell culture medium.
-
Crucial Step: To avoid precipitation, add the DMSO stock dropwise to the aqueous solution while gently vortexing. Do not add the aqueous solution to the DMSO stock.
-
Ensure the final DMSO concentration in your assay is minimal (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
-
Protocol 2: Purity Assessment by HPLC (Hypothetical Method)
This is a suggested starting point for a stability-indicating HPLC method based on published information and general chromatographic principles. Optimization will be required.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at a suitable percentage of B, ramp up to a high percentage to elute the hydrophobic compound and any more hydrophobic impurities, then return to initial conditions for re-equilibration. A suggested starting gradient could be 30-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve AMG 837 in DMSO and dilute with the initial mobile phase composition.
Protocol 3: Forced Degradation Study Outline
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject AMG 837 solutions (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to UV light (e.g., 254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
Analyze the stressed samples by HPLC-DAD and LC-MS/MS to separate and identify any degradation products.
Visualizations
Signaling and Experimental Workflows
References
Adjusting for serum effects in AMG 837 calcium hydrate assays
Welcome to the technical support center for AMG 837 calcium hydrate (B1144303) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly those related to serum effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and how does it work?
A1: AMG 837 is a potent and orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells.[4][5][6] Activation of GPR40 by agonists like AMG 837 mimics the effects of medium and long-chain fatty acids, leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[4][5][6][7] This process is primarily mediated through the Gαq signaling pathway, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6][8] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent influx of extracellular Ca²⁺, resulting in insulin granule exocytosis.[4][6]
Q2: Why is a calcium hydrate assay used for AMG 837?
A2: A calcium hydrate assay, often referred to as a calcium flux assay, is a key method to characterize the activity of GPR40 agonists like AMG 837.[2][7] Since GPR40 activation directly leads to an increase in intracellular calcium concentrations, measuring this calcium flux provides a direct readout of receptor activation.[4][6][8] This assay is used to determine the potency (EC₅₀) and efficacy of GPR40 agonists.[1][7]
Q3: What is the expected EC₅₀ of AMG 837 in a calcium flux assay?
A3: The half-maximal effective concentration (EC₅₀) of AMG 837 in a calcium flux assay can vary depending on the cell line and specific assay conditions. However, reported values are typically in the low nanomolar range. For instance, an EC₅₀ of 13.5 nM has been observed in CHO cells expressing human GPR40.[3] Another study reported an EC₅₀ of 0.12 ± 0.01 µM in a similar cell system.[9]
Troubleshooting Guide: Adjusting for Serum Effects
A common challenge in in vitro calcium hydrate assays is the presence of serum, which can significantly impact the apparent potency of test compounds.
Problem: Observed EC₅₀ of AMG 837 is higher than expected or the assay window is reduced in the presence of serum.
Cause: Components in serum, particularly serum albumin, can bind to hydrophobic molecules like AMG 837. This binding reduces the free concentration of the compound available to interact with the GPR40 receptor, leading to a rightward shift in the dose-response curve (i.e., a higher apparent EC₅₀).
Solutions:
-
Reduce or Eliminate Serum During the Assay: The most direct approach is to perform the calcium flux assay in a serum-free or low-serum medium. If cells require serum for viability, consider a pre-incubation step in serum-containing medium, followed by a wash and subsequent assay in serum-free buffer.
-
Incorporate a Serum Shift Analysis: To quantify the impact of serum, perform the AMG 837 dose-response experiment in parallel with and without the presence of a defined concentration of human serum albumin (HSA) or fetal bovine serum (FBS). This allows for the calculation of a "serum shift" factor, which can be used to compare data across different experimental conditions.
-
Account for Protein Binding in Data Interpretation: When comparing in vitro potency with in vivo efficacy, it is crucial to consider the high plasma protein binding of GPR40 agonists.[8] The free (unbound) fraction of the drug is the pharmacologically active component.
Quantitative Impact of Serum on AMG 837 Activity
The following table summarizes the reported effect of human serum albumin (HSA) and human serum on the EC₅₀ of AMG 837 in an aequorin-based calcium flux assay.[10]
| Condition | EC₅₀ of AMG 837 (nM) | Fold Shift vs. 0.01% HSA |
| 0.01% (v/v) HSA | ~10 | 1x |
| 0.625% (w/v) HSA | ~100 | 10x |
| 100% (v/v) Human Serum | >1000 | >100x |
Data adapted from Lin et al., 2011.[10]
Experimental Protocols
Protocol: Basic Calcium Flux Assay for AMG 837
This protocol provides a general workflow for assessing AMG 837 activity using a fluorescent calcium indicator in a cell line stably expressing GPR40 (e.g., CHO or HEK293 cells).
-
Cell Plating:
-
Seed GPR40-expressing cells into a black, clear-bottom 96-well or 384-well microplate at a density optimized for achieving a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. The buffer should be a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[11]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of AMG 837 calcium hydrate in the assay buffer. The final concentrations should typically range from picomolar to micromolar.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known GPR40 agonist or a high concentration of a natural ligand like linoleic acid).
-
-
Signal Detection:
-
Place the microplate into a fluorescence plate reader equipped with injectors.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em ~490/525 nm for Fluo-8) over time.
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the AMG 837 dilutions and controls into the wells.
-
Continue recording the fluorescence signal to capture the peak intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0%) and a maximal response control (100%).
-
Plot the normalized response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for Calcium Flux Assay
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 11. abcam.com [abcam.com]
Technical Support Center: Enhancing the Oral Bioavailability of GPR40 Agonists in Research Models
This technical support center is designed for researchers, scientists, and drug development professionals working with G protein-coupled receptor 40 (GPR40) agonists. It provides troubleshooting guidance and answers to frequently asked questions to help overcome challenges related to their oral bioavailability in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the role of GPR40 and why are its agonists being investigated for type 2 diabetes?
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3][4] Activation of GPR40 by its natural ligands, medium and long-chain fatty acids, or synthetic agonists leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells.[5][6] This glucose-dependent mechanism of action is particularly attractive as it suggests a lower risk of hypoglycemia compared to some existing diabetes therapies.[7] Additionally, GPR40 activation in the gut can stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which further contributes to glycemic control.[8]
Q2: My GPR40 agonist is potent in vitro but shows poor efficacy in animal models when dosed orally. What are the likely reasons?
A significant drop-off in efficacy between in vitro and in vivo oral studies often points to poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. The primary reasons for the poor oral bioavailability of many GPR40 agonists are:
-
Low Aqueous Solubility: Many GPR40 agonists are highly lipophilic (hydrophobic), which leads to poor solubility in the aqueous environment of the gastrointestinal tract. This limits their dissolution, which is a prerequisite for absorption.[4]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before reaching systemic circulation. The liver can extensively metabolize the compound, reducing the amount of active drug that reaches its target.[9]
-
Efflux Transporter Activity: Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump absorbed drug molecules back into the gut lumen, thereby limiting their net absorption.[10]
Q3: What are the primary strategies to improve the oral bioavailability of a GPR40 agonist?
There are two main approaches to enhance the oral bioavailability of GPR40 agonists:
-
Chemical Modification: This involves altering the molecular structure of the agonist to improve its physicochemical properties. A key strategy has been to introduce polar groups into the molecule to reduce its lipophilicity (measured as CLogP). This can lead to improved solubility and a better pharmacokinetic profile.[4]
-
Formulation Development: This approach focuses on the drug delivery system without changing the chemical structure of the agonist. Common formulation strategies for poorly soluble compounds include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility and dissolution rate.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to faster dissolution.[3]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals in an oral gavage study. | 1. Inconsistent formulation: For suspensions, the compound may not be uniformly suspended. For solutions, the compound may not be fully dissolved. 2. Gavage technique variability: Inconsistent delivery volume or stress induced by the procedure. 3. Physiological differences: Variations in gastric emptying time and intestinal motility between animals. 4. Food effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs.[3] | 1. Improve formulation homogeneity: Ensure thorough mixing of suspensions before each dose. For solutions, confirm complete dissolution. 2. Standardize gavage technique: Ensure all personnel are properly trained and consistent in their technique. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual physiological variations. 4. Standardize feeding schedule: Fast animals overnight before dosing to reduce variability related to food effects.[3] |
| The GPR40 agonist precipitates when the dosing formulation is diluted in simulated gastric fluid (SGF). | 1. Supersaturation and precipitation: The concentration of the compound in the formulation may be well above its solubility in SGF. 2. pH-dependent solubility: The compound may be soluble at the pH of the formulation but not at the acidic pH of SGF. | 1. Incorporate precipitation inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state.[3] 2. Use a pH-modifying excipient: Include a buffering agent in the formulation to maintain a more favorable local pH upon dilution. 3. Consider a lipid-based formulation: SEDDS can form a fine emulsion upon dilution, which can keep the drug solubilized. |
| Low apparent permeability (Papp) and/or high efflux ratio in a Caco-2 assay. | 1. Low intrinsic permeability: The compound may have inherently poor ability to cross the intestinal epithelium. 2. Active efflux: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Structural modification: If feasible, medicinal chemistry efforts can be directed to improve permeability. 2. Co-administer with a P-gp inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. If the efflux ratio decreases significantly, it confirms the compound is a P-gp substrate. 3. Formulation strategies: Some excipients can inhibit efflux transporters. |
| Discrepancy between Caco-2 permeability and in vivo absorption. | 1. Metabolic instability: The compound may be rapidly metabolized in the gut wall or liver, which is not fully accounted for in the Caco-2 model. 2. Poor dissolution in vivo: The Caco-2 assay typically uses a solubilized compound, which may not reflect the dissolution challenges in the gut. | 1. Assess metabolic stability: Use liver microsomes or hepatocytes to evaluate the metabolic stability of the compound. 2. Conduct dissolution studies: Perform in vitro dissolution testing of the formulation in biorelevant media to assess its dissolution characteristics. |
Quantitative Data Summary
The following table summarizes preclinical pharmacokinetic data for several GPR40 agonists in rats, illustrating the impact of structural modifications on oral bioavailability.
| Compound | Key Structural Feature | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| TAK-875 | Dihydrobenzofuran derivative | 10 | ~5600 | ~4 | ~58000 | 56.9 | [11] |
| AM-1638 | Phenylpropanoic acid derivative (High CLogP) | 2 | - | - | - | - | [4] |
| Compound 8 (from Amgen) | Introduction of polar groups to AM-1638 | 2 | - | - | - | 98 | [4] |
| Compound 20 (from Amgen) | Further introduction of polar groups | 2 | - | - | - | 54 | [4] |
| AMG 837 | Phenylpropanoic acid derivative | - | - | - | - | - | [7] |
| LY2881835 | Spiropiperidine acid derivative | 10 (mouse) | 1103 | 0.5 | - | 64 | [6] |
| LY2922083 | Spiropiperidine acid derivative | 3 (mouse) | 184 | 2 | - | 21 | [6] |
| LY2922470 | Spiropiperidine acid derivative | 3 (mouse) | 552 | 1 | - | 62 | [6] |
Note: The data presented are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a GPR40 agonist.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a well-formed monolayer.
-
Alternatively, assess the permeability of a paracellular marker with low permeability (e.g., Lucifer yellow or mannitol).
-
-
Permeability Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solution of the GPR40 agonist in the transport buffer (e.g., at a final concentration of 10 µM).
-
To assess permeability from the apical (AP) to basolateral (BL) side (simulating absorption), add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess permeability from the basolateral (BL) to apical (AP) side (simulating efflux), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the GPR40 agonist in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[13]
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the effective intestinal permeability (Peff) of a GPR40 agonist in a live animal model, which maintains an intact blood supply and physiological conditions.
Methodology:
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (250-350 g) overnight with free access to water.[14]
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Cannulation:
-
Select a segment of the small intestine (e.g., jejunum, approximately 10 cm in length).
-
Gently flush the segment with warm saline to remove its contents.
-
Insert cannulas into both ends of the intestinal segment and secure them with surgical thread.
-
-
Perfusion:
-
Prepare the perfusion solution (e.g., Krebs-Ringer buffer, pH 6.5) containing the GPR40 agonist at a known concentration and a non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux.
-
Connect the inlet cannula to a syringe pump and perfuse the intestinal segment with the blank perfusion solution for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).[14]
-
After stabilization, switch to the perfusion solution containing the GPR40 agonist and collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a duration of 90-120 minutes.
-
-
Sample Analysis and Data Calculation:
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Quantify the concentration of the GPR40 agonist and the non-absorbable marker in the collected perfusate samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the effective permeability (Peff) in cm/s using the following equation: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where:
-
Q is the perfusion flow rate (mL/s).
-
Cout_corr is the outlet concentration of the drug corrected for water flux.
-
Cin is the inlet concentration of the drug.
-
r is the radius of the intestinal segment (cm).
-
L is the length of the perfused intestinal segment (cm).
-
-
Visualizations
Caption: GPR40 signaling pathways in pancreatic β-cells and enteroendocrine L-cells.
Caption: Experimental workflow for improving the oral bioavailability of GPR40 agonists.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Head-to-Head Comparison of GPR40 Agonists: AMG 837 Calcium Hydrate vs. TAK-875
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent G-protein coupled receptor 40 (GPR40) agonists, AMG 837 calcium hydrate (B1144303) and TAK-875. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in understanding their mechanism of action.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR40 in pancreatic β-cells by agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[2][3] Both AMG 837, developed by Amgen, and TAK-875 (fasiglifam), developed by Takeda, are orally bioavailable GPR40 agonists that have been evaluated in clinical trials.[1][2] While both compounds have demonstrated efficacy in preclinical and clinical settings, development of TAK-875 was halted due to concerns about liver safety.[1][4] This guide delves into the pharmacological data to offer a comparative overview.
Quantitative Comparison of In Vitro Potency and Efficacy
AMG 837 and TAK-875 have been characterized in various in vitro assays to determine their potency and efficacy at the GPR40 receptor. The following tables summarize key quantitative data from studies on these compounds.
| Parameter | AMG 837 Calcium Hydrate | TAK-875 | Assay Conditions |
| GPR40 Agonist Activity | Partial Agonist[3][5] | Partial Agonist[6] | Cell-based assays |
| EC50 (Ca2+ Flux) | 13.5 nM (human GPR40, CHO cells)[7] | ~14 nM (human GPR40, CHO cells)[8] | Calcium mobilization assay in CHO cells expressing human GPR40 |
| EC50 (GSIS) | 142 ± 20 nM (mouse islets)[3] | Not explicitly reported, but stimulates GSIS at concentrations of 0.001-10 µM in INS-1 833/15 cells[9] | Glucose-stimulated insulin secretion assay in isolated pancreatic islets or insulinoma cell lines |
| Binding Affinity (Ki) | pIC50 = 8.13 (human GPR40)[10] | 38 nM (human GPR40)[8] | Competitive binding assay using radiolabeled ligand |
In Vivo Efficacy in Preclinical Models
Both compounds have demonstrated the ability to improve glucose tolerance and enhance insulin secretion in rodent models of type 2 diabetes.
| Parameter | This compound | TAK-875 | Animal Model |
| Oral Bioavailability | Yes[7] | Yes[9] | Rodents |
| Effect on Glucose Tolerance | Dose-dependent improvement in glucose tolerance. At 0.1 mg/kg and 0.3 mg/kg, glucose AUC improved by 14.5% (p<0.05) and 18.8% (p<0.01) respectively in an intraperitoneal glucose tolerance test (IPGTT) in Sprague-Dawley rats.[2][5] | Dose-dependent improvement in glucose tolerance. Doses of 1-10 mg/kg p.o. showed a clear improvement in an oral glucose tolerance test (OGTT) in N-STZ-1.5 rats.[11] | Sprague-Dawley rats, N-STZ-1.5 rats, Zucker diabetic fatty (ZDF) rats |
| Effect on Insulin Secretion | Dose-dependent increase in plasma insulin levels following a glucose challenge in Sprague-Dawley rats.[5] | Augmented insulin secretion during an OGTT in N-STZ-1.5 rats and increased plasma insulin levels in ZDF rats.[9][11] | Sprague-Dawley rats, N-STZ-1.5 rats, Zucker diabetic fatty (ZDF) rats |
Signaling Pathway and Experimental Workflows
The activation of GPR40 by agonists like AMG 837 and TAK-875 initiates a well-defined signaling cascade within pancreatic β-cells, leading to enhanced insulin secretion. This process is typically investigated using in vitro assays such as calcium mobilization and glucose-stimulated insulin secretion (GSIS).
GPR40 Signaling Pathway
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | GPR40/FFA1 抑制剂 | MCE [medchemexpress.cn]
- 11. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG 837 Calcium Hydrate and Other FFA1 Receptor Agonists in Modulating Glycemic Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AMG 837 calcium hydrate (B1144303) against other prominent Free Fatty Acid Receptor 1 (FFA1) agonists. The information is supported by experimental data to delineate their respective pharmacological profiles.
The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS). AMG 837 is a potent, orally bioavailable partial agonist of the FFA1 receptor.[1][2] This guide compares its efficacy with other notable FFA1 agonists, including the partial agonist Fasiglifam (B1672068) (TAK-875) and the full agonists AM-1638 and AM-6226.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro assays comparing the potency and efficacy of AMG 837 with other FFA1 receptor agonists.
Table 1: Comparative Potency (EC₅₀) in Calcium Flux Assays
| Compound | Cell Line | Receptor Species | EC₅₀ (nM) | Reference |
| AMG 837 | CHO | Human | 13.5 ± 0.8 | [2][3] |
| CHO | Mouse | 22.6 ± 1.8 | [2][3] | |
| CHO | Rat | 31.7 ± 1.8 | [2][3] | |
| Fasiglifam (TAK-875) | CHO | Human | ~14 | [4] |
| AM-1638 | CHO | Human | Not Reported (Full Agonist) | [1] |
| AM-6226 | CHO | Human | Not Reported (Full Agonist) | [1] |
Table 2: Comparative Efficacy in Second Messenger and Insulin Secretion Assays
| Assay | Compound | Cell/Tissue Type | Efficacy | Reference |
| Inositol (B14025) Phosphate (IP) Accumulation | AMG 837 | A9_GPR40 cells | EC₅₀ = 7.8 ± 1.2 nM (Partial Agonist) | [3] |
| AM-1638 | Human Islets | ~8-10x greater efficacy than AMG 837 (Full Agonist) | [1] | |
| AM-6226 | Human Islets | ~8-10x greater efficacy than AMG 837 (Full Agonist) | [1] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | AMG 837 | Mouse Islets | Partial Agonist | [1] |
| AM-1638 | Mouse Islets | 3-4 fold greater insulin secretion than AMG 837 (Full Agonist) | [1] | |
| AM-6226 | Mouse Islets | 3-4 fold greater insulin secretion than AMG 837 (Full Agonist) | [1] | |
| Incretin (B1656795) (GLP-1 & GIP) Secretion | AMG 837 | In vivo | Does not substantially increase GLP-1 or GIP levels | [1] |
| AM-1638 | In vivo | Stimulates GLP-1 and GIP secretion | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FFA1 receptor signaling pathway and a typical experimental workflow for assessing agonist-induced calcium flux.
Caption: FFA1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Flux Assay.
Discussion of Comparative Efficacy
AMG 837 is characterized as a partial agonist of the FFA1 receptor.[1][2] Its activity is potent in stimulating the Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][3] However, its efficacy is limited compared to full agonists.
Fasiglifam (TAK-875) is another partial agonist that has been extensively studied.[1] While direct side-by-side comparative studies with AMG 837 are limited in the public domain, both have been advanced to clinical trials, suggesting comparable preclinical efficacy in promoting GSIS.[2][5] However, the development of Fasiglifam was terminated due to concerns about liver toxicity.[6][7][8]
In contrast, AM-1638 and AM-6226 are full FFA1 agonists that demonstrate significantly greater efficacy than AMG 837 in in vitro and ex vivo assays.[1] Notably, these full agonists not only induce a more robust insulin secretion from pancreatic islets but also engage the enteroinsular axis by stimulating the secretion of incretin hormones GLP-1 and GIP from enteroendocrine cells.[1] This dual action on both insulin and incretin secretion suggests that full agonists may offer a more comprehensive approach to glycemic control. The partial agonist AMG 837 does not significantly stimulate incretin secretion in vivo.[1] This difference in engaging the enteroinsular axis is a key differentiating factor between partial and full FFA1 agonists.
Evidence also suggests that these different classes of agonists may bind to distinct allosteric sites on the FFA1 receptor, leading to their varied functional responses.[9]
Experimental Protocols
Aequorin-Based Calcium Flux Assay
Objective: To measure the potency (EC₅₀) of FFA1 agonists by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human FFA1 receptor and the photoprotein aequorin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated to allow for adherence.
-
Coelenterazine Loading: The culture medium is replaced with a buffer containing the aequorin substrate, coelenterazine, and incubated for 2-4 hours to allow for its uptake and reconstitution of functional aequorin.[10]
-
Compound Addition: Varying concentrations of FFA1 agonists (e.g., AMG 837) are added to the wells.
-
Luminescence Measurement: The plate is immediately read in a luminometer capable of kinetic measurements. The binding of intracellular Ca²⁺ to aequorin triggers an oxidative reaction that emits light.
-
Data Analysis: The luminescence signal is integrated over time, and the data are plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Inositol Phosphate (IP-One) HTRF Assay
Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, as a measure of FFA1 receptor activation.
Methodology:
-
Cell Culture and Plating: A9 cells stably expressing the human FFA1 receptor are cultured and plated in 384-well plates.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing varying concentrations of the FFA1 agonist and lithium chloride (LiCl). LiCl is included to inhibit the degradation of IP1, allowing it to accumulate. The cells are incubated for a defined period (e.g., 60 minutes) at 37°C.[11][12]
-
Cell Lysis and Reagent Addition: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for the competitive binding of cellular IP1 and labeled IP1 to the antibody.
-
HTRF Reading: The plate is read on an HTRF-compatible microplate reader. The FRET signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of IP1. The data are then plotted against agonist concentration to determine EC₅₀ values.[12]
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
Objective: To assess the ability of FFA1 agonists to potentiate insulin secretion in the presence of high glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation: Isolated islets are cultured overnight to allow for recovery. Before the assay, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
GSIS Assay: Groups of islets are then incubated in buffers containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the FFA1 agonist.
-
Supernatant Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected from each group.
-
Insulin Measurement: The insulin concentration in the collected supernatant is quantified using an ELISA or radioimmunoassay.
-
Data Analysis: The amount of insulin secreted is normalized to the islet number or DNA content. The potentiation of insulin secretion by the agonist is determined by comparing the insulin levels in the high-glucose plus agonist group to the high-glucose only group.
Conclusion
AMG 837 calcium hydrate is a potent partial agonist of the FFA1 receptor that effectively enhances glucose-stimulated insulin secretion. Its efficacy is comparable to other partial agonists like Fasiglifam. However, it exhibits lower maximal efficacy compared to full agonists such as AM-1638 and AM-6226. A key differentiator is the ability of full agonists to also stimulate incretin hormone secretion, a property not significantly shared by AMG 837. This suggests that while partial agonists like AMG 837 primarily target the pancreatic β-cell, full agonists may offer a more multifaceted approach to glycemic control by engaging the broader enteroinsular axis. The choice between a partial and a full FFA1 agonist for therapeutic development will likely depend on the desired balance between direct insulinotropic effects and the broader physiological impact of incretin modulation.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. bmglabtech.com [bmglabtech.com]
Comparative Analysis of AMG 837 Calcium Hydrate Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of AMG 837 calcium hydrate (B1144303), a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.
High Selectivity of AMG 837 for GPR40
AMG 837 has been demonstrated to be a highly selective agonist for GPR40.[3] Experimental evidence indicates that it does not exhibit significant activity on closely related G protein-coupled receptors, ensuring a targeted pharmacological effect. This selectivity is a critical attribute for a therapeutic candidate, minimizing the risk of unintended biological responses.
Cross-Reactivity Data
The following table summarizes the quantitative data on the activity of AMG 837 against its primary target, GPR40, and other related GPCRs. The data is derived from calcium flux assays, a common method for evaluating GPCR activation.
| Receptor | Common Name | Species | Agonist Activity (EC50, nM) | Concentration Tested for Cross-Reactivity | Reference |
| GPR40 | FFAR1 | Human | 13.5 ± 0.8 | N/A | [1][4][5] |
| GPR40 | FFAR1 | Mouse | 22.6 ± 1.8 | N/A | [1][4] |
| GPR40 | FFAR1 | Rat | 31.7 ± 1.8 | N/A | [1][4] |
| GPR40 | FFAR1 | Dog | 71.3 ± 5.8 | N/A | [1][4] |
| GPR40 | FFAR1 | Rhesus Monkey | 30.6 ± 4.3 | N/A | [1][4] |
| GPR41 | FFAR3 | Not Specified | No Activity | Up to 10 µM | [1][4] |
| GPR43 | FFAR2 | Not Specified | No Activity | Up to 10 µM | [1][4] |
| GPR120 | FFAR4 | Not Specified | No Activity | Up to 10 µM | [1][4] |
EC50 (Half-maximal effective concentration) values represent the concentration of AMG 837 required to elicit 50% of the maximum response.
Experimental Protocols
The data presented in this guide was generated using established in vitro pharmacological assays. The following is a detailed description of the key experimental methodology.
Calcium Flux Assay for GPCR Activity
This assay measures the activation of Gq-coupled GPCRs, such as GPR40, which leads to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) and selectivity of AMG 837 on GPR40 and other GPCRs.
Methodology:
-
Cell Culture and Transfection:
-
Compound Preparation:
-
AMG 837 calcium hydrate was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the compound were prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
Transfected cells were harvested and incubated with coelenterazine, the substrate for aequorin.
-
The cells were then exposed to varying concentrations of AMG 837.
-
The resulting luminescence, which is proportional to the intracellular calcium concentration, was measured using a luminometer.[1]
-
-
Data Analysis:
-
The luminescence data was normalized to the maximum response.
-
The EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the GPR40 Signaling Pathway and Selectivity Screening
The following diagrams illustrate the signaling pathway of GPR40 and the experimental workflow for assessing the cross-reactivity of AMG 837.
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Workflow for assessing AMG 837 cross-reactivity.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Experimental Profile of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The development of AMG 837 was aimed at treating type 2 diabetes mellitus by enhancing glucose-dependent insulin (B600854) secretion.[1][2][3][4][5] However, its clinical development was discontinued.[1] This guide summarizes key in vitro and in vivo experimental findings, compares AMG 837 with other GPR40 agonists, and provides an overview of the experimental protocols used in its characterization. While specific data on the reproducibility of AMG 837 experiments are not extensively published, this guide aims to provide a factual overview based on available scientific literature to aid researchers in the field.
I. Comparative Pharmacological Data
AMG 837 calcium hydrate has been characterized through various in vitro and in vivo studies to determine its potency, selectivity, and efficacy as a GPR40 agonist.[2][5][6] Below is a summary of its pharmacological data compared to other notable GPR40 agonists.
Table 1: In Vitro Potency and Selectivity of GPR40 Agonists
| Compound | Target | Assay Type | Species | Potency (EC50/IC50/pIC50) | Selectivity | Reference |
| AMG 837 | GPR40 | Ca2+ Flux | Human | 13.5 nM (EC50) | Highly selective over GPR41, GPR43, and GPR120 (EC50 > 10,000 nM) | [6][7][8][9] |
| GPR40 | GTPγS Binding | Human | 1.5 nM (EC50) | - | [2][6] | |
| GPR40 | Inositol (B14025) Phosphate | Human | 7.8 nM (EC50) | - | [6] | |
| GPR40 | Insulin Secretion | Mouse Islets | 142 nM (EC50) | Activity eliminated in GPR40 knockout mice | [2][6] | |
| α2-adrenergic receptor | Inhibition | - | 3 µM (IC50) | Weak inhibition | [9] | |
| TAK-875 | GPR40 | Ca2+ Flux | Human | 14 nM (EC50) | Highly selective for GPR40 | [1] |
| LY2881835 | GPR40 | β-Arrestin Recruitment | Human | - | - | [10] |
| LY2922083 | GPR40 | β-Arrestin Recruitment | Human | - | - | [10] |
| LY2922470 | GPR40 | β-Arrestin Recruitment | Human | - | - | [10] |
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal Sprague-Dawley Rats | Acute administration | Improved glucose tolerance | [2] |
| Obese Zucker Fatty Rats | Acute administration | Lowered glucose excursions and increased glucose-stimulated insulin secretion | [2][11] |
| Obese Zucker Fatty Rats | 21-day daily dosing (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose tolerance, no effect on body weight | [6][9][11] |
II. Experimental Protocols and Methodologies
The characterization of AMG 837 involved several key experimental assays to elucidate its mechanism of action and pharmacological effects.
1. GPR40 Signaling Pathway Activation:
AMG 837, as a GPR40 agonist, stimulates the Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a critical step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1][10]
Caption: GPR40 signaling pathway activated by AMG 837.
2. Key In Vitro Assays:
-
[35S]-GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon receptor activation. Cell membranes from a cell line stably overexpressing human GPR40 were incubated with AMG 837, and the increase in [35S]-GTPγS binding was quantified to determine the compound's potency in activating the G protein.[2][6]
-
Inositol Phosphate (IP) Accumulation Assay: This functional assay quantifies the accumulation of inositol phosphate, a second messenger produced following PLC activation. Cells expressing GPR40 were treated with AMG 837, and the subsequent increase in IP levels was measured to assess the functional activation of the receptor.[2][6]
-
Calcium (Ca2+) Flux Assay: Changes in intracellular calcium concentrations were monitored using a Ca2+-sensitive bioluminescent reporter like aequorin.[6] Cells co-transfected with GPR40 and aequorin were stimulated with AMG 837, and the resulting light emission, proportional to the intracellular Ca2+ concentration, was measured to determine the EC50 of the compound.[2][6]
3. General Experimental Workflow:
The preclinical evaluation of GPR40 agonists like AMG 837 typically follows a standardized workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for GPR40 agonist development.
III. Discussion on Reproducibility and Clinical Development
While the published preclinical data for AMG 837 demonstrate its potent and selective activity as a GPR40 agonist, the discontinuation of its clinical trials, along with that of another prominent GPR40 agonist, TAK-875 (due to liver toxicity), suggests potential challenges with this class of compounds.[1][3] There is no specific public information detailing issues with the reproducibility of the foundational experimental results for AMG 837. The preclinical studies appear to have been robust, with consistent findings across various assays and models.[2][5][6][11]
The challenges that led to the discontinuation of these compounds in clinical trials may not be related to the reproducibility of the preclinical efficacy data but rather to unforeseen adverse effects in humans that were not apparent in animal models. This highlights a common challenge in drug development, where promising preclinical results do not always translate to clinical success.
For researchers working on GPR40 agonists, it is crucial to consider not only the potency and efficacy but also the potential for off-target effects and species-specific differences in metabolism and toxicity. Future studies in this area would benefit from early and comprehensive safety and toxicology assessments to better predict clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. amg 837 — TargetMol Chemicals [targetmol.com]
- 9. molnova.com [molnova.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
Benchmarking AMG 837 Calcium Hydrate Against Endogenous Ligands of GPR40: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic G-protein coupled receptor 40 (GPR40) agonist, AMG 837 calcium hydrate (B1144303), and the receptor's endogenous ligands, which are medium to long-chain free fatty acids (FFAs). The data presented is compiled from preclinical studies to offer a comprehensive overview of their relative performance in activating the GPR40 signaling pathway, a key target in the development of therapeutics for type 2 diabetes.
Executive Summary
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Its natural ligands are medium and long-chain FFAs.[3] AMG 837 is a potent, orally bioavailable synthetic partial agonist of GPR40.[4][5] This guide summarizes the comparative pharmacology of AMG 837 and key endogenous FFAs, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GPR40 Agonists
The following tables summarize the in vitro potency and efficacy of AMG 837 calcium hydrate in comparison to various endogenous GPR40 ligands. The data highlights the high potency of AMG 837, while also underscoring its partial agonist nature relative to the full agonism of endogenous fatty acids.
Table 1: Potency (EC₅₀) of AMG 837 and Endogenous Ligands in GPR40 Activation Assays
| Ligand | Assay Type | Cell Line | Species | EC₅₀ (nM) | Reference(s) |
| AMG 837 | Aequorin Ca²⁺ Flux | CHO | Human | 13.5 ± 0.8 | [6] |
| GTPγS Binding | A9 | Human | 1.5 ± 0.1 | [7] | |
| Inositol Phosphate | A9 | Mouse | 11.0 ± 0.05 | [8] | |
| Docosahexaenoic Acid (DHA) | Aequorin Ca²⁺ Flux | CHO | Human | ~40,000 | [9] |
| Arachidonic Acid | Inositol Phosphate | A9 | Human | >1,000 | [8] |
| Oleic Acid | Inositol Phosphate | A9 | Human | >1,000 | [8] |
| Linoleic Acid | Inositol Phosphate | A9 | Human | >1,000 | [8] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Efficacy (Eₘₐₓ) of AMG 837 Compared to Endogenous Ligands
| Ligand | Assay Type | Comparison Ligand | Eₘₐₓ (% of Comparison Ligand) | Reference(s) |
| AMG 837 | Aequorin Ca²⁺ Flux | Docosahexaenoic Acid (DHA) | 85% | [1][10] |
| Aequorin Ca²⁺ Flux (low GPR40 expression) | Docosahexaenoic Acid (DHA) | 10-40% | [1] | |
| Inositol Phosphate | Arachidonic Acid, Oleic Acid, Linoleic Acid | ~50% | [8] |
Eₘₐₓ (Maximum effect) is the maximal response achievable from an applied drug.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for benchmarking GPR40 agonists.
Caption: GPR40 Signaling Pathway.
Caption: Experimental Workflow for Benchmarking GPR40 Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from published literature and represent standard procedures for evaluating GPR40 agonists.
Aequorin-based Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR40 and the photoprotein aequorin.
-
Procedure:
-
Cell Plating: Seed the CHO-GPR40-aequorin cells in a 96-well plate and culture overnight.
-
Coelenterazine (B1669285) Loading: Incubate the cells with coelenterazine (aequorin's substrate) in a serum-free medium for 1-2 hours at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of AMG 837 and endogenous fatty acids (e.g., DHA, oleic acid) in an appropriate assay buffer containing a low percentage of fatty-acid-free bovine serum albumin (BSA) to maintain solubility.
-
Measurement: Place the cell plate in a luminometer. Inject the compound solutions into the wells and immediately measure the light emission (luminescence) over a period of 30-60 seconds. The light emitted is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak luminescence or the area under the curve is plotted against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to GPR40.
-
Preparation:
-
Prepare cell membranes from a cell line overexpressing human GPR40 (e.g., A9 cells).
-
The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, various concentrations of the agonist (AMG 837 or endogenous ligands), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. The data is then used to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the ability of GPR40 agonists to potentiate insulin secretion from pancreatic islets in the presence of glucose.
-
Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Procedure:
-
Pre-incubation: Pre-incubate the isolated islets in a buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Transfer groups of islets to a buffer containing a high glucose concentration (e.g., 16.7 mM) with or without various concentrations of AMG 837 or endogenous fatty acids.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the islet number or total protein content. The data is then plotted to show the glucose-dependent potentiation of insulin secretion by the agonists.
-
References
- 1. A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets [mdpi.com]
Decoding the Specificity of AMG 837 Calcium Hydrate for GPR40: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG 837 calcium hydrate's performance against other G protein-coupled receptor 40 (GPR40) agonists, supported by experimental data. We delve into the specificity, potency, and functional activity of AMG 837, offering detailed experimental protocols and visual aids to clarify its mechanism of action.
AMG 837 is a potent and selective partial agonist of GPR40, a G protein-coupled receptor primarily expressed on pancreatic β-cells.[1][2][3] Its activation leads to a glucose-dependent increase in insulin (B600854) secretion, making it a therapeutic target for type 2 diabetes.[1][2] This guide will compare AMG 837 with other notable GPR40 agonists, including TAK-875, AM-1638, and GW9508, to provide a comprehensive understanding of its pharmacological profile.
Comparative Analysis of GPR40 Agonists
The following tables summarize the in vitro potency of AMG 837 and other GPR40 agonists in various functional assays. These assays are crucial for determining the efficacy and mechanism of action of these compounds.
Table 1: Potency (EC₅₀, nM) of GPR40 Agonists in Functional Assays
| Compound | GTPγS Binding | Calcium Flux (Aequorin) | Inositol (B14025) Phosphate Accumulation | Agonist Type |
| AMG 837 | 1.5 | 13.5 (human) | 7.8 | Partial |
| TAK-875 | Not widely reported | 14 - 72 | ~72 | Partial |
| AM-1638 | Not widely reported | Not directly comparable | 13.1 | Full |
| GW9508 | Not widely reported | Partial agonist activity noted | Partial agonist activity noted | Partial |
Note: EC₅₀ values can vary depending on the specific cell line and assay conditions, such as the presence of serum albumin.[1]
Table 2: Specificity of AMG 837 Against Other Receptors
| Receptor | AMG 837 Activity (up to 10 µM) |
| GPR41 (FFA2) | No activity |
| GPR43 (FFA3) | No activity |
| GPR120 | No activity |
This high selectivity for GPR40 is a key characteristic of AMG 837, minimizing the potential for off-target effects.[1][4]
GPR40 Signaling and Experimental Workflows
To understand the experimental data, it is essential to visualize the underlying biological processes and laboratory procedures.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like AMG 837 initiates a signaling cascade within the pancreatic β-cell, primarily through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key step in promoting insulin granule exocytosis.[4][5][6][7]
Experimental Workflow: Assessing GPR40 Agonist Activity
The following diagram illustrates the general workflow for characterizing GPR40 agonists using key in vitro functional assays.
Logical Comparison: Partial vs. Full GPR40 Agonists
AMG 837 is classified as a partial agonist, whereas compounds like AM-1638 are full agonists.[2][8] This distinction is crucial for their pharmacological effects. Full agonists can elicit a maximal response from the receptor, while partial agonists produce a submaximal response even at saturating concentrations.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Materials:
-
Cell membranes from A9 cells stably overexpressing human GPR40.[2]
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
AMG 837 and other test compounds.
-
Scintillation proximity assay (SPA) beads.
-
Microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR40-expressing A9 cells using standard cell lysis and centrifugation techniques.
-
Assay Setup: In a microplate, combine the cell membranes (5-10 µg protein/well), GDP (10 µM), and varying concentrations of the test agonist (e.g., AMG 837).
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Detection: Terminate the reaction by adding an excess of cold GTP. For SPA-based detection, add SPA beads that will bind to the membranes. The proximity of the radiolabeled GTPγS to the beads will generate a detectable signal.
-
Data Acquisition: Measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the agonist concentration to determine the EC₅₀ value.
Aequorin-Based Calcium Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
CHO cells transiently co-transfected with human GPR40 and the aequorin photoprotein.[1]
-
Coelenterazine (B1669285) (the luminogenic substrate for aequorin).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
AMG 837 and other test compounds.
-
Luminometer with injection capabilities.
-
White, opaque-bottom microplates.
Procedure:
-
Cell Preparation: Culture and transfect CHO cells with GPR40 and aequorin expression plasmids.
-
Coelenterazine Loading: On the day of the assay, incubate the cells with coelenterazine (e.g., 5 µM) in assay buffer for 1-2 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and reconstitute the aequorin.
-
Cell Plating: Plate the coelenterazine-loaded cells into the white, opaque-bottom microplate.
-
Compound Addition: Place the plate in a luminometer. Inject varying concentrations of the test agonist (e.g., AMG 837) into the wells.
-
Luminescence Measurement: Immediately measure the light emission (luminescence) over a period of 30-60 seconds. The binding of calcium to aequorin triggers a flash of light.
-
Data Analysis: Integrate the luminescence signal over time and plot it against the agonist concentration to calculate the EC₅₀ value.
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (IPs), second messengers produced downstream of Gαq activation.
Materials:
-
A9 cells stably expressing human GPR40.[2]
-
[³H]myo-inositol (radiolabeled precursor for IP synthesis).
-
Inositol-free cell culture medium.
-
LiCl (Lithium chloride), an inhibitor of inositol monophosphatase.
-
Perchloric acid.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Culture the GPR40-expressing A9 cells in inositol-free medium containing [³H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation with LiCl: Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl prevents the degradation of inositol monophosphates, allowing for their accumulation.
-
Agonist Stimulation: Add varying concentrations of the test agonist (e.g., AMG 837) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding cold perchloric acid to lyse the cells and precipitate macromolecules.
-
Purification of Inositol Phosphates: Neutralize the extracts and apply them to a Dowex anion-exchange column. Wash the column to remove unincorporated [³H]myo-inositol and then elute the total inositol phosphates with a high-salt buffer.
-
Quantification: Add the eluted fraction to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity counts against the agonist concentration to determine the EC₅₀ value.
Conclusion
AMG 837 calcium hydrate (B1144303) is a potent and highly specific partial agonist for GPR40. Its selectivity for GPR40 over other related free fatty acid receptors minimizes the risk of off-target effects. As a partial agonist, it offers a more modulated response compared to full agonists, which may be advantageous in a therapeutic context. The experimental data and protocols provided in this guide offer a comprehensive framework for researchers to understand and further investigate the pharmacological properties of AMG 837 and other GPR40 modulators in the pursuit of novel treatments for type 2 diabetes.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
A Comparative Review of GPR40 Agonists: Navigating the Landscape of a Promising Anti-Diabetic Target
For researchers, scientists, and drug development professionals, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling, albeit challenging, therapeutic target for type 2 diabetes. Activation of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), offering a mechanism for glycemic control with a potentially low risk of hypoglycemia.[1][2] This guide provides a comparative analysis of prominent GPR40 agonists, summarizing their performance with supporting experimental data, detailing key experimental methodologies, and visualizing critical pathways.
The journey of GPR40 agonists has been marked by both significant promise and notable setbacks. While early candidates demonstrated robust glucose-lowering effects, the clinical development of the frontrunner, Fasiglifam (TAK-875), was terminated in Phase III trials due to concerns over liver toxicity.[3][4] This has spurred the development of a new generation of agonists with diverse pharmacological profiles, aiming to retain efficacy while mitigating safety risks. This review will delve into a comparison of key GPR40 agonists, including Fasiglifam (TAK-875), AMG 837, AM-1638, SCO-267, CPL207280, and LY2881835.
GPR40 Signaling Pathways
GPR40 activation primarily initiates a Gαq/11-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations, a key step in insulin granule exocytosis.[1][5] Some agonists, often termed "full agonists" or "ago-allosteric modulators," have been shown to also engage Gαs signaling, leading to the production of cyclic AMP (cAMP), which can further amplify insulin secretion.[6][7] This dual signaling capability may contribute to enhanced efficacy.
Comparative Analysis of GPR40 Agonists
The following table summarizes the in vitro potency and binding affinity of several key GPR40 agonists. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
| Compound | Type | Target Species | Assay Type | Potency (EC50) | Binding Affinity (Ki) | Reference(s) |
| Fasiglifam (TAK-875) | Partial Agonist / Ago-allosteric modulator | Human | IP Production | 72 nM | - | [8] |
| Human | Ca²⁺ Influx | 270 nM | - | [9] | ||
| AMG 837 | Partial Agonist | Human | Ca²⁺ Flux (Aequorin) | 2,140 nM (in 100% human serum) | - | [10] |
| Mouse | Islet Insulin Secretion | 142 nM | - | [10] | ||
| AM-1638 | Full Agonist | Human | GPR40 Activation | 0.16 µM (160 nM) | - | [11][12] |
| Human | GPR40 Activation | 2.8 nM | - | [3] | ||
| SCO-267 | Full Agonist | Human | GPR40 Activation (High Expression) | 1.3 nM | - | [13] |
| Human | GPR40 Activation (Low Expression) | 12 nM | - | [13] | ||
| CPL207280 | Agonist | Human | Ca²⁺ Influx | 80 nM | - | [9] |
| LY2881835 | Full Agonist | Human | β-arrestin | - | 4.7 nM | [1] |
| Human | Ca²⁺ Flux | 164 nM (partial agonist) | - | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of GPR40 agonist activity. Below are outlines of common methodologies used in the characterization of these compounds.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GPR40 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293 or CHO) stably overexpressing human GPR40.[14]
-
Assay Components: The assay mixture includes the cell membranes, a known concentration of a radiolabeled GPR40 ligand (e.g., [³H]-agonist), and varying concentrations of the unlabeled test compound.[15]
-
Incubation: The components are incubated to allow for competitive binding to the receptor to reach equilibrium.[14]
-
Separation: The mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand while unbound radioligand passes through.[14]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gαq-mediated signaling.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing GPR40 are seeded into a multi-well plate.[16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Compound Addition: The test agonist at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.[17]
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.[18]
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This ex vivo assay assesses the physiological effect of GPR40 agonists on insulin secretion from pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats through collagenase digestion of the pancreas.[19]
-
Pre-incubation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[20]
-
Stimulation: The islets are then incubated in a buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test GPR40 agonist at various concentrations.[20]
-
Sample Collection: The incubation buffer is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the collected buffer is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[21]
-
Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to that with high glucose alone to determine the potentiation of GSIS.
Discussion and Future Outlook
The development of GPR40 agonists highlights a critical balance between efficacy and safety. While Fasiglifam (TAK-875) demonstrated the clinical potential of this target for glycemic control, its liver toxicity underscored the need for improved molecular design.[13][22] Newer agonists like SCO-267 and CPL207280 are being developed with the aim of mitigating these off-target effects.[9][23]
A key differentiating factor among GPR40 agonists is their ability to engage different signaling pathways. "Full agonists" that activate both Gαq and Gαs pathways, such as AM-1638 and SCO-267, may offer superior efficacy by not only stimulating insulin secretion directly but also by promoting the release of incretin (B1656795) hormones like GLP-1 from enteroendocrine cells.[4][6] This dual action could lead to more robust glucose lowering and potentially beneficial effects on body weight.[23]
The preclinical data for agonists like LY2881835, which shows potent and durable glucose control in rodent models, is encouraging.[1] Furthermore, compounds like CPL207280 are being specifically designed to avoid the metabolic liabilities that plagued earlier candidates.[7]
Future research will likely focus on:
-
Structure-Activity Relationships: Further refining the chemical structures of GPR40 agonists to enhance potency and selectivity while minimizing off-target effects, particularly those related to liver toxicity.
-
Biased Agonism: Exploring agonists that preferentially activate specific downstream signaling pathways (e.g., Gαq vs. β-arrestin) to optimize the therapeutic window.
-
Long-Term Safety: Rigorous preclinical and clinical evaluation of the long-term safety profiles of new GPR40 agonists is paramount to avoid the pitfalls of earlier compounds.
References
- 1. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Deletion of GPR40 Impairs Glucose-Induced Insulin Secretion In Vivo in Mice Without Affecting Intracellular Fuel Metabolism in Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Proper Disposal of AMG 837 Calcium Hydrate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling AMG 837 calcium hydrate (B1144303) must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance according to its Safety Data Sheet (SDS), proper chemical waste management protocols are essential.[1] This guide provides detailed, step-by-step instructions for the safe disposal of AMG 837 calcium hydrate.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of inhalation, skin, and eye contact.[1]
Recommended Personal Protective Equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should align with all prevailing country, federal, state, and local regulations for chemical waste.[1] The following steps provide a general guideline for its proper disposal:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled waste container.
-
The container should be compatible with the chemical properties of the compound and sealable to prevent leakage.
-
-
Waste Labeling:
-
Label the waste container with "this compound Waste" and include the chemical formula (C₂₆H₂₁F₃O₃·1/2Ca·H₂O) and CAS number (1259389-38-2).[1]
-
Indicate any solvents or other chemicals mixed with the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is designated for chemical waste and is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the SDS and a complete list of the waste container's contents.
-
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorb the Spill: For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders. For powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all contaminated materials in the designated chemical waste container for disposal.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1259389-38-2 | [1][2] |
| Molecular Formula | C₂₆H₂₁F₃O₃·1/2Ca·H₂O | [1] |
| Molecular Weight | 455.45 g/mol | [1] |
| Recommended Storage | 4°C, sealed in a cool, well-ventilated area | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling AMG 837 calcium hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AMG 837 calcium hydrate (B1144303). The following procedures are designed to ensure safe handling, from initial preparation to final disposal, in a laboratory setting.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula |
| AMG 837 calcium hydrate | 1259389-38-2 | C26H21F3O3.1/2Ca.H2O |
Immediate Safety Precautions
According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is prudent to handle all chemical compounds with a degree of care to minimize exposure. Key safety measures include avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to prevent eye contact with airborne powder. |
| Hand Protection | Nitrile Gloves | Wear standard laboratory gloves to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing. |
| Respiratory Protection | Not generally required | As the compound is not classified as hazardous, respiratory protection is not typically necessary under normal handling conditions with adequate ventilation. If significant dust is generated, a dust mask (e.g., N95) may be considered. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Ensure the work area, typically a chemical fume hood or a designated bench with local exhaust ventilation, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
Carefully open the container to minimize the dispersion of the powder.
-
Use a spatula to weigh the desired amount of this compound on a calibrated balance. Avoid creating dust clouds.
2. Solubilization:
-
Add the weighed powder to the appropriate solvent in a suitable container.
-
Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator.
3. Experimental Use:
-
Handle solutions containing this compound with the same care as the solid powder, using appropriate PPE.
-
Avoid splashes and aerosol generation.
4. Spill Response:
-
In case of a small spill of the solid, gently sweep it up with a brush and dustpan, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal procedures for non-hazardous chemical waste should be followed. However, always adhere to local and institutional regulations.
1. Unused Solid Material and Contaminated Disposables:
-
Collect unused solid this compound and any disposables contaminated with the powder (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed waste container.
-
Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste. This may include disposal in the regular laboratory trash if permitted.
2. Waste Solutions:
-
Collect aqueous waste solutions in a designated, labeled container.
-
Depending on institutional policies, small quantities of non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water. Always confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Solutions containing organic solvents should be collected in a designated solvent waste container for proper disposal by your institution's EHS office.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
